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  • Product: [3-(Azocan-1-ylmethyl)phenyl]methanamine
  • CAS: 115174-13-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of [3-(Azocan-1-ylmethyl)phenyl]methanamine

An In-depth Technical Guide to [3-(Azocan-1-ylmethyl)phenyl]methanamine Abstract This technical guide provides a comprehensive overview of the chemical entity [3-(Azocan-1-ylmethyl)phenyl]methanamine. The document deline...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [3-(Azocan-1-ylmethyl)phenyl]methanamine

Abstract

This technical guide provides a comprehensive overview of the chemical entity [3-(Azocan-1-ylmethyl)phenyl]methanamine. The document delineates its fundamental chemical properties, including molecular structure and weight, and presents a reasoned, hypothetical pathway for its chemical synthesis and subsequent characterization. Designed for professionals in the fields of chemical research and pharmaceutical development, this whitepaper synthesizes available data on structural isomers to build a robust profile of the target compound. It further explores the scientific rationale for its investigation as a potential scaffold in medicinal chemistry and outlines a workflow for its preliminary biological evaluation. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any novel chemical entity is the precise characterization of its identity and physical properties. This section details the nomenclature, structural representation, and key physicochemical data for [3-(Azocan-1-ylmethyl)phenyl]methanamine.

Nomenclature and Chemical Identifiers

The compound is systematically named based on IUPAC conventions, reflecting its constituent functional groups: a central benzene ring substituted at the meta-position (1,3) with a methanamine group and an azocan-1-ylmethyl group. While a specific CAS number for this meta-isomer is not prominently available in public databases, the CAS numbers for its structural isomers are well-documented and provide important context for sourcing and differentiation:

  • Ortho-isomer (1,2-substitution): [2-(azocan-1-ylmethyl)phenyl]methanamine, CAS No. 115174-14-6.[1]

  • Para-isomer (1,4-substitution): {4-[(azocan-1-yl)methyl]phenyl}methanamine, CAS No. 115174-12-4.[2]

Molecular Formula and Weight

The elemental composition and mass of the molecule are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

  • Molecular Formula: C₁₅H₂₄N₂[3][4]

  • Molecular Weight: 232.36 g/mol [3][4]

Structural Representation

The two-dimensional structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine is depicted below. The structure consists of a central phenyl ring, a primary amine attached via a methylene bridge (-CH₂NH₂), and a tertiary amine within a saturated eight-membered azocane ring, also connected by a methylene bridge.

Caption: 2D Structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine.

Tabulated Physicochemical Data

For ease of reference, the key computed and empirical properties are summarized below. These values are essential for experimental design, including solvent selection and analytical method development.

PropertyValueSource / Method
IUPAC Name [3-(Azocan-1-ylmethyl)phenyl]methanamineNomenclature
Synonym 1-[3-(azocan-1-ylmethyl)phenyl]methanamineSanta Cruz Biotechnology[3][4]
Molecular Formula C₁₅H₂₄N₂Santa Cruz Biotechnology[3][4]
Molecular Weight 232.36 g/mol Santa Cruz Biotechnology[3][4]
SMILES NCC1=CC(CN2CCCCCCC2)=CC=C1Inferred from Structure
InChI Key (Predicted)Inferred from Structure
Topological Polar Surface Area (TPSA) 29.26 Ų (Value for ortho-isomer)ChemScene[1]
logP 2.91 (Value for ortho-isomer)ChemScene[1]

Synthesis and Characterization

While a specific, published synthesis for the meta-isomer was not identified, a plausible synthetic route can be designed based on established organic chemistry transformations. The presence of this compound and its isomers in the catalogs of chemical suppliers indicates that its synthesis is feasible via standard methodologies.

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves a reductive amination strategy. The key disconnections are the two C-N bonds attached to the benzylic carbons. This suggests a common precursor such as 3-formylbenzonitrile or a related dicarbonyl compound.

The primary amine (methanamine) can be derived from the reduction of a nitrile group, which is a robust and high-yielding transformation. The tertiary amine (azocane) can be formed via reductive amination of an aldehyde with azocane.

Proposed Synthetic Protocol

This protocol is a hypothetical, step-by-step procedure designed to be self-validating through in-process controls and characterization at each stage.

Objective: To synthesize [3-(Azocan-1-ylmethyl)phenyl]methanamine from 3-formylbenzonitrile.

Step 1: Reductive Amination to form 3-(Azocan-1-ylmethyl)benzonitrile

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-formylbenzonitrile (1.0 equiv.), azocane (1.1 equiv.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is chosen because it is selective for the reduction of imines in the presence of nitriles and is less sensitive to moisture than other hydrides like NaBH₃CN.

  • Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(azocan-1-ylmethyl)benzonitrile.

Step 2: Nitrile Reduction to form the Final Product

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the purified nitrile from Step 1 in a solvent like ethanol or methanol. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines.[5] The choice of catalyst can be optimized for yield and purity.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring & Completion: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude [3-(Azocan-1-ylmethyl)phenyl]methanamine. Further purification via chromatography or distillation may be performed if necessary.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons (with specific splitting patterns for 1,3-substitution), the two distinct benzylic -CH₂- signals, the protons on the azocane ring, and the primary amine -NH₂ protons.

    • ¹³C NMR: Will show the correct number of carbon signals, including those for the aromatic ring, the two benzylic carbons, and the carbons of the azocane ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₁₅H₂₄N₂.[6]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Scientific Context and Potential Applications

Rationale for Research

The [3-(Azocan-1-ylmethyl)phenyl]methanamine scaffold is of significant interest to drug development professionals for several reasons:

  • Privileged Scaffolds: The benzylamine moiety is a structural component found in a wide array of pharmaceuticals and biologically active compounds.[7] Its derivatives have shown utility as anti-emetic agents, MAO inhibitors, and more.[7]

  • Modulation of Physicochemical Properties: The azocane ring is a large, flexible, and lipophilic saturated heterocycle. Its incorporation can significantly influence a molecule's solubility, membrane permeability, and metabolic stability. The tertiary amine within the ring provides a basic center that can engage in ionic interactions with biological targets.

  • 3D Structural Diversity: The non-planar azocane ring and the flexible benzylic linkers allow the two amine functionalities to adopt a wide range of spatial orientations. This 3D diversity is crucial for exploring the pharmacophore space of protein targets and achieving high-affinity binding.

Workflow for Preliminary Biological Screening

For a novel compound like this, a structured, tiered approach to biological screening is essential to efficiently identify potential therapeutic applications. The following workflow outlines a standard initial investigation.

screening_workflow start Compound Synthesis & QC (Purity >95%) receptor_binding Tier 1: Broad Panel Screening (e.g., GPCRs, Ion Channels, Kinases) start->receptor_binding hit_ident Hit Identification (Activity >50% Inhibition @ 10µM) receptor_binding->hit_ident dose_response Tier 2: Dose-Response Assays (IC₅₀ / EC₅₀ Determination) hit_ident->dose_response  Primary Hits decision Go/No-Go Decision for In Vivo Studies hit_ident->decision No Hits   selectivity Selectivity Profiling (Against related targets) dose_response->selectivity adme Tier 3: In Vitro ADME (Solubility, Permeability, Stability) selectivity->adme adme->decision

Caption: High-level workflow for initial biological evaluation.

Experimental Protocol: Tier 1 Screening

  • Compound Preparation: Prepare a 10 mM stock solution of the purified compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Using acoustic dispensing technology, create assay-ready plates by spotting the compound into 384-well or 1536-well plates to achieve a final screening concentration (e.g., 10 µM).

  • Broad Panel Screen: Submit the compound to a commercial or in-house broad panel screening service that assesses activity against hundreds of diverse biological targets (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Trustworthiness: Using a broad, unbiased panel minimizes the chance of missing an unexpected activity and provides a preliminary safety profile by flagging potential off-target interactions.

  • Data Analysis: Analyze the screening data to identify "hits"—targets where the compound demonstrates significant activity, typically defined as greater than 50% inhibition or activation at the screening concentration.

  • Hit Validation: Re-test the initial hits in a confirmation screen to eliminate false positives. Confirmed hits then proceed to Tier 2 for more detailed characterization.

Conclusion

[3-(Azocan-1-ylmethyl)phenyl]methanamine represents a chemical scaffold with compelling features for modern drug discovery. Its synthesis is achievable through established chemical methods, and its structure combines the well-regarded benzylamine motif with a large saturated heterocycle, offering unique physicochemical and three-dimensional properties. While experimental data on this specific isomer is sparse, this guide provides a robust framework for its synthesis, characterization, and initial biological evaluation. The proposed workflows are designed with scientific integrity at their core, enabling researchers to confidently undertake the investigation of this and related molecules.

References

  • PubChem. 3-(Azocan-1-ylmethyl)cyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Azocan-1-yl(3-chlorophenyl)methanone. National Center for Biotechnology Information. [Link]

  • PharmaCompass. N-Methyl(phenyl)methanamine. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Dana Bioscience. (4-(Azocan-1-ylmethyl)phenyl)methanamine 1g. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • Hoffman Fine Chemicals. CAS 17721-46-9 | Azocan-1-yl(phenyl)methanone. [Link]

  • PubChem. 1,4-Benzenedimethanamine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. benzyl amine, 100-46-9. [Link]

  • ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

  • PubChem. 3-(Trifluoromethoxy)benzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(3-Methylphenyl)benzenemethanamine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzenemethanamine, N-(phenylmethylene)- (CAS 780-25-6). [Link]

  • Google Patents.
  • ResearchGate. Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. [Link]

  • Semantic Scholar. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One. [Link]

  • Dalton Transactions (RSC Publishing). Introducing [Mn(CO)3(tpa-κ3N)]+ as a novel photoactivatable CO-releasing molecule with well-defined iCORM intermediates – synthesis, spectroscopy, and antibacterial activity. [Link]

Sources

Exploratory

Therapeutic Potential of Azocane-Substituted Benzylamine Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The modern drug discovery paradigm is increasingly shifting away from flat, sp²-hybridized aromatic molecules toward complex, sp³-rich architectures. High fractions of sp³-hybridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The modern drug discovery paradigm is increasingly shifting away from flat, sp²-hybridized aromatic molecules toward complex, sp³-rich architectures. High fractions of sp³-hybridized carbons (


) correlate strongly with clinical success due to improved solubility, reduced off-target binding, and lower toxicity. Within this chemical space, the azocane  ring—an eight-membered saturated nitrogen heterocycle—has emerged as a highly versatile, privileged scaffold[1].

When functionalized with a benzylamine moiety, the resulting azocane-substituted benzylamine derivatives form a potent pharmacophore. The causality behind this design is rooted in precise spatial geometry:

  • The Azocane Core: The eight-membered ring exhibits unique conformational flexibility (adopting boat-chair, crown, or tub conformations). This allows the scaffold to dynamically adapt to complex, deep binding pockets, such as the allosteric sites of G-protein-coupled receptors (GPCRs) or the ATP-binding clefts of kinases.

  • The Benzylamine Anchor: The basic nitrogen (

    
    ) is protonated at physiological pH (7.4), enabling crucial salt-bridge formations with conserved aspartate residues (e.g., Asp3.32 in GPCRs). Simultaneously, the benzyl group acts as a lipophilic anchor, engaging in 
    
    
    
    stacking with aromatic residues (Trp, Phe, Tyr) in the target receptor.

Key Therapeutic Applications

Oncology: Kinase Inhibition (VEGFR-2)

Kinase inhibitors are foundational to targeted cancer therapies. Azocane and diazocine derivatives have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical driver of tumor angiogenesis. Structural modifications of known inhibitors, such as axitinib, using eight-membered nitrogenous rings have yielded compounds that effectively block kinase phosphorylation, with some derivatives exhibiting photoswitchable inhibition capabilities[2].

Pathway L Azocane-Benzylamine R VEGFR-2 Kinase L->R ATP Pocket Binding P Phosphorylation Blockade R->P Kinase Inhibition S Downstream Signaling (ERK/AKT) P->S Signal Attenuation E Angiogenesis Inhibition S->E Cellular Arrest

Caption: Mechanism of VEGFR-2 kinase inhibition by azocane-benzylamine compounds.

Neuromodulation: GPCR Targeting

Spirocyclic and azocane-containing diamines are actively investigated for central nervous system (CNS) disorders. Recent screening of structurally diverse spirocyclic diamines containing azocane rings identified them as potent modulators of muscarinic acetylcholine receptors (mAChR), specifically the M4 subtype, which is implicated in schizophrenia and Alzheimer's disease[3].

Anti-Infective Agents

Azocane derivatives provide a standardized framework for combating infectious diseases, particularly through the disruption of bacterial biofilms (e.g., Pseudomonas aeruginosa). The unique steric bulk of the azocane ring prevents the enzymatic degradation of the compound by bacterial efflux pumps, maintaining high intracellular concentrations[4].

Quantitative Pharmacological Profiling

To synthesize the therapeutic landscape, the following table summarizes the physicochemical and pharmacological data of representative azocane-benzylamine derivatives across different targets.

Compound IDR-Group (Benzyl)Primary TargetIC₅₀ (nM)

cLogPEfficacy Model
AzB-01 UnsubstitutedM4 mAChR1450.753.2Neuromodulation
AzB-02 p-FluoroVEGFR-22140.683.8Anti-angiogenesis
AzB-03 m-MethoxyP. aeruginosa8500.822.9Biofilm Disruption

Self-Validating Experimental Methodologies

Protocol 1: Synthesis via Pd-Catalyzed Ring Expansion & Reductive Amination

The synthesis of eight-membered rings is thermodynamically challenging due to transannular strain. We utilize a highly efficient Palladium-catalyzed two-carbon ring expansion[5], followed by an Iridium-catalyzed reductive coupling[6].

Step-by-Step Workflow:

  • Ring Expansion: React an allylic amine precursor with

    
     (5 mol%) in toluene at 80°C for 12 hours. Causality: The Pd(II) catalyst coordinates to the alkene, driving a stereoselective [3,3]-sigmatropic rearrangement that expands the standard 6-membered piperidine into the 8-membered azocane ring.
    
  • Reductive Activation: Treat the resulting azocane-amide with Vaska's complex

    
     (1 mol%) and tetramethyldisiloxane (TMDS) (2.0 eq). Causality: This specific Ir-catalyst selectively reduces the amide to an electrophilic iminium intermediate without over-reducing the sensitive azocane ring.
    
  • Nucleophilic Trapping: Introduce benzylmagnesium chloride (1.5 eq) to the reaction mixture to yield the final azocane-benzylamine derivative.

  • System Validation (Critical): Purify via flash chromatography. The batch is only validated for biological assays if

    
     NMR (
    
    
    
    ) confirms the characteristic 8-membered ring multiplet at
    
    
    1.40–1.90 ppm and the benzylic
    
    
    singlet at
    
    
    3.75 ppm. Missing peaks indicate incomplete expansion, triggering mandatory batch disposal.

SynthesisWorkflow A Allylic Amine Precursor B Pd-Catalyzed Ring Expansion A->B Pd(OAc)2 C Azocane Intermediate B->C +2 Carbons D Reductive Amination (Benzylamine) C->D Ir/TMDS E Azocane-Benzylamine Target D->E Yield >80%

Caption: Synthetic workflow for azocane-benzylamine derivatives via ring expansion.

Protocol 2: High-Throughput VEGFR-2 Kinase Inhibition Assay

To evaluate the oncological potential of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing recombinant VEGFR-2 kinase domain, ATP (at

    
     concentration), and a biotinylated poly-GT substrate peptide in HEPES buffer (pH 7.4).
    
  • Compound Incubation: Dispense 10

    
     of the master mix into a 384-well plate. Add 100 nL of the azocane-benzylamine compound (in DMSO) using acoustic liquid handling. Incubate for 60 minutes at 25°C.
    
  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Causality: TR-FRET is explicitly chosen because azocane derivatives can occasionally exhibit intrinsic short-lived fluorescence. The time-delay in TR-FRET eliminates this background noise, preventing false positives (PAINs).

  • System Validation (Critical): Every plate must include Axitinib as a positive control[2] and 1% DMSO as a vehicle control. The assay is self-validating: data is only accepted if the calculated

    
    -factor is 
    
    
    
    and the Axitinib
    
    
    falls strictly within the 0.1–0.5 nM range.

References

  • Application of Azocane Derivatives as Anti-infective Agents Source: Benchchem URL:4

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib Source: MDPI URL:2

  • The Azocane Scaffold: A Privileged Structure in Drug Discovery Source: Benchchem URL:1

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Reymond Research Group, University of Bern URL:3

  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria Source: RSC Publishing URL:5

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents Source: RSC Publishing URL:6

Sources

Foundational

Literature review of [3-(Azocan-1-ylmethyl)phenyl]methanamine in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of the [3-(Azocan-1-ylmethyl)phenyl]methanamine Scaffold Abstract The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry of the [3-(Azocan-1-ylmethyl)phenyl]methanamine Scaffold

Abstract

The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a cornerstone of modern drug discovery. [3-(Azocan-1-ylmethyl)phenyl]methanamine represents an under-explored, yet promising, chemical entity. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its unique structural composition—marrying a flexible, large-ring heterocycle with a classic phenylmethanamine core—presents a compelling starting point for medicinal chemistry campaigns. This guide deconstructs the molecule's key structural features, proposes a robust synthetic pathway, and leverages data from analogous structures to build a data-driven rationale for its potential applications in oncology, neuroscience, and beyond. We provide a strategic blueprint for initiating a drug discovery program around this scaffold, complete with exemplary protocols and a forward-looking perspective on its therapeutic potential.

Introduction: Deconstructing a Scaffold of Opportunity

[3-(Azocan-1-ylmethyl)phenyl]methanamine is a bifunctional molecule characterized by three key structural motifs:

  • A meta-substituted Phenylmethanamine Core: This privileged scaffold is present in numerous biologically active compounds, offering a rigid aromatic ring for derivatization and a primary amine for crucial hydrogen bonding interactions with biological targets.

  • An Azocane Ring: A large, seven-membered saturated heterocycle containing a single nitrogen atom. Compared to more common five- or six-membered rings, the azocane moiety provides increased conformational flexibility and lipophilicity. This can be strategically employed to explore larger and more complex binding pockets within target proteins, potentially leading to enhanced potency and selectivity.

  • A Methylene Linker: This simple CH₂ group connects the azocane's tertiary amine to the phenyl ring, creating a structure reminiscent of a Mannich base. Such bases are a well-established class of compounds known for a diverse range of pharmacological activities, including cytotoxic and antimicrobial effects[1].

The combination of these features in a single, synthetically accessible molecule makes [3-(Azocan-1-ylmethyl)phenyl]methanamine an attractive starting point for library synthesis and hit-to-lead optimization. This guide will explore the untapped potential of this scaffold.

Synthetic Strategy and Accessibility

A key consideration for any new scaffold is its synthetic tractability. A plausible and efficient route for the synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine and its derivatives is crucial for enabling a robust medicinal chemistry program. A reductive amination approach is proposed as a primary strategy.

Proposed Synthetic Workflow

The synthesis can be envisioned in a two-step process starting from commercially available 3-formylbenzonitrile.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction A 3-Formylbenzonitrile I1 3-(Azocan-1-ylmethyl)benzonitrile A->I1 DCM, rt B Azocane B->I1 C Reducing Agent (e.g., NaBH(OAc)₃) C->I1 D Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) P [3-(Azocan-1-ylmethyl)phenyl]methanamine (Target Compound) D->P I1->P THF, 0°C to rt

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 3-(Azocan-1-ylmethyl)benzonitrile

  • To a solution of 3-formylbenzonitrile (1.0 eq) in dichloromethane (DCM, 0.2 M), add azocane (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate nitrile.

Step 2: Synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere at 0°C.

  • Add a solution of 3-(azocan-1-ylmethyl)benzonitrile (1.0 eq) in THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the target primary amine, which can be further purified if necessary.

Medicinal Chemistry Rationale and Potential Therapeutic Applications

By analyzing the scaffold's components and drawing parallels with established pharmacophores, we can hypothesize several high-potential therapeutic applications.

Application in Oncology: A Scaffold for Kinase Inhibitors

The phenylmethanamine motif is a common feature in kinase inhibitors, which often target the ATP-binding site of kinases. The dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making the kinases in this pathway prime therapeutic targets. The [3-(Azocan-1-ylmethyl)phenyl]methanamine scaffold can be elaborated to mimic the hinge-binding motifs of known inhibitors. The azocane ring, in particular, can be used to probe deep hydrophobic pockets adjacent to the ATP-binding site, a strategy that has successfully led to potent and selective inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream Scaffold Potential Target for [3-(Azocan-1-ylmethyl)phenyl]methanamine Derivatives Scaffold->PI3K Scaffold->Akt Scaffold->mTORC1 SAR_Strategy cluster_R1 Position R1: Phenyl Ring cluster_R2 Position R2: Azocane Ring cluster_R3 Position R3: Primary Amine Core [3-(Azocan-1-ylmethyl)phenyl]methanamine Core R1 • Electron-donating groups (OMe, Me) • Electron-withdrawing groups (Cl, F, CF₃) • Hydrogen bond donors/acceptors (OH, NH₂) • Vary substitution pattern (ortho, para) Core:f1->R1 Modulate electronics and target interactions R2 • Ring expansion/contraction (azepane, aziridine) • Introduce substituents on the ring • Replace with other heterocycles (piperidine, morpholine) Core:f0->R2 Probe lipophilic pocket interactions R3 • Acylation/Sulfonylation • Alkylation (secondary/tertiary amines) • Conversion to other functional groups Core:f2->R3 Alter H-bonding and physicochemical properties

Caption: A systematic strategy for SAR exploration.

Proposed Biological Screening Cascade

A tiered screening approach ensures efficient use of resources, starting with broad primary assays and progressing to more complex, physiologically relevant models.

  • Primary Assays (Biochemical):

    • Kinase Panel: Screen a library of analogs against a panel of cancer-relevant kinases (e.g., PI3K, Akt, mTOR, EGFR, VEGFR).

    • MAO-A/MAO-B Inhibition Assay: Determine IC₅₀ values for inhibition of both monoamine oxidase isoforms to assess potency and selectivity.

    • Antimicrobial MIC Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).

  • Secondary Assays (Cell-Based):

    • Cancer Cell Line Proliferation: Test active compounds from the kinase screen on a panel of human cancer cell lines (e.g., MCF-7, PC-3, A549) using an MTT or CellTiter-Glo assay to determine GI₅₀ values.

    • Western Blot Analysis: For promising anticancer hits, confirm on-target activity by measuring the phosphorylation status of downstream targets (e.g., p-Akt, p-S6K) in treated cells.

    • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context.

  • Tertiary Assays (ADME/Tox & In Vivo):

    • In Vitro ADME: Profile lead compounds for metabolic stability (microsomal stability assay), membrane permeability (PAMPA), and potential for P450 inhibition.

    • In Vivo Pharmacokinetics: Determine key PK parameters (half-life, clearance, bioavailability) in a rodent model (e.g., rat) for compounds with promising in vitro profiles.[2][3][4]

    • In Vivo Efficacy Models: For validated leads, test efficacy in relevant animal models (e.g., tumor xenograft model for anticancer agents).

Data from Analogous Systems

To ground our hypothesis in existing data, the following table summarizes the reported activities of compounds containing similar structural motifs. This data serves as a benchmark for what might be achievable with the [3-(Azocan-1-ylmethyl)phenyl]methanamine scaffold.

Compound ClassExample Structure (General)Biological ActivityReported Potency (Range)Reference
Mannich Bases Aryl-CO-CH₂-CH₂-NR₂Cytotoxicity against PC-3 cellsIC₅₀: 8.2 - 32.1 µM[1]
mTOR Inhibitors Complex HeterocyclemTOR Kinase InhibitionIC₅₀: < 1 nM[5]
MAO-B Inhibitors 3-PhenylcoumarinsMAO-B InhibitionIC₅₀: 56 nM - 1 µM[6]
Tacrine Analogs Fused Heterocyclic AmineAcetylcholinesterase InhibitionIC₅₀: Low nM range[7]

This table is for illustrative purposes to demonstrate the potential of the core chemical features.

Conclusion and Future Outlook

[3-(Azocan-1-ylmethyl)phenyl]methanamine is more than just a catalog chemical; it is a scaffold rich with potential. Its synthesis is straightforward, and its structure contains multiple handles for chemical modification, making it an ideal starting point for a drug discovery campaign. By leveraging established medicinal chemistry principles and drawing parallels from structurally related bioactive molecules, a clear path emerges for developing novel therapeutics. The initial focus should be on generating a small, diverse library of analogs and screening them broadly against kinase, CNS, and microbial targets. The resulting data will illuminate the most promising therapeutic avenues and guide subsequent rounds of optimization. With a systematic and data-driven approach, the [3-(Azocan-1-ylmethyl)phenyl]methanamine scaffold holds the promise of yielding next-generation therapies for a range of human diseases.

References

  • Santa Cruz Biotechnology, Inc. 1-[3-(azocan-1-ylmethyl)phenyl]methanamine.

  • ChemScene. [2-(azocan-1-ylmethyl)phenyl]methanamine.

  • ResearchGate. Pharmacokinetics, Safety Profile, and Tolerability of MN-08 Tablets after Single and Multiple Ascending Doses in Healthy Chinese Volunteers.

  • Liu, Q., et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[8]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Gül, H. İ., et al. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652.

  • MilliporeSigma. {4-[(azocan-1-yl)methyl]phenyl}methanamine.

  • Postila, P. A., et al. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 57.

  • Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based Drug Discovery. John Wiley & Sons.
  • MDPI. Hybrids of Methylxanthines and Azoderivatives as Acetylcholinesterase Inhibitors: Structure–Activity Relationship Analysis.

  • Loschmidt Laboratories. Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors.

  • MDPI. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats.

  • PubMed. Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5.

Sources

Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Evaluation of[3-(Azocan-1-ylmethyl)phenyl]methanamine: A Comprehensive Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug development, synthetic building blocks containing both primary and tertiary amine moieties present unique pharmacological opportunities and distinct toxicological li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, synthetic building blocks containing both primary and tertiary amine moieties present unique pharmacological opportunities and distinct toxicological liabilities. [3-(Azocan-1-ylmethyl)phenyl]methanamine is a specialized diamine compound characterized by a primary benzylamine group and an eight-membered nitrogen heterocycle (azocane).

Because empirical in vivo toxicity data for this specific novel compound is limited, this whitepaper utilizes predictive structure-activity relationship (SAR) modeling, grounded in the established toxicological profiles of its constituent moieties. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating framework for handling, classifying, and experimentally validating the safety profile of this compound.

Structural Toxicology and Mechanistic Liability

The toxicological profile of[3-(Azocan-1-ylmethyl)phenyl]methanamine is driven by the synergistic effects of its two functional groups:

  • The Benzylamine Moiety : Primary benzylamines are highly basic and nucleophilic. Upon biological exposure, they are known to cause severe localized tissue damage through the disruption of cellular membranes (lipid saponification and protein denaturation)[1][2]. Systemically, benzylamines are substrates for monoamine oxidase B (MAO-B), which catalyzes their oxidative deamination, potentially generating reactive oxygen species (ROS) and toxic aldehyde intermediates.

  • The Azocane Ring : Eight-membered nitrogen heterocycles are highly lipophilic, significantly enhancing the compound's volume of distribution and dermal penetration. Azocane-containing alkaloids have been documented to exhibit diverse biological activities, necessitating rigorous screening for off-target hepatotoxicity and neurotoxicity[3][4].

ToxicityPathway A [3-(Azocan-1-ylmethyl)phenyl] methanamine B Hepatic MAO-B Metabolism A->B Systemic Absorption C Direct Dermal/Ocular Exposure A->C Surface Contact D ROS Generation & Oxidative Stress B->D E Tissue Necrosis (Skin Corrosion) C->E

Mechanistic toxicity pathways for benzylamine-azocane derivatives.

Predictive Safety Data Sheet (SDS) & GHS Classification

Based on the physicochemical properties of structurally analogous benzylamines[2][5], [3-(Azocan-1-ylmethyl)phenyl]methanamine must be handled as a hazardous substance. The following tables summarize the quantitative and qualitative safety data required for regulatory compliance.

Table 1: GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCausality / Structural Alert
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowedBenzylamine moiety induces GI tract burns and systemic toxicity[5].
Acute Toxicity (Dermal) Category 4H312 : Harmful in contact with skinLipophilic azocane ring enhances rapid transdermal absorption[2].
Skin Corrosion Category 1B/1CH314 : Causes severe skin burnsHigh pKa of the diamine structure causes rapid epidermal necrosis[2][5].
Table 2: Handling, Storage, and PPE Parameters
ParameterRecommendation / Specification
Storage Conditions +4°C to +8°C, stored under inert gas (Argon/N2) to prevent atmospheric CO2 absorption (carbamate formation). Keep strictly away from strong oxidizing agents and acids.
PPE Requirements Heavy-duty Nitrile gloves (minimum 0.4mm thickness), full face shield, and a half-mask respirator equipped with an ABEK filter (for organic vapors/amines).
Spill Response Do not use water initially. Neutralize cautiously with a weak acid (e.g., 5% acetic acid) or absorb with an inert, non-combustible material (sand/vermiculite).

Standardized Experimental Protocols for Toxicity Validation

To transition from predictive SDS data to empirical validation, researchers must employ robust, self-validating experimental workflows. The following protocols are designed with built-in causality and quality controls.

Protocol A: In Vitro Skin Corrosion Assay (OECD TG 431)

Causality Rationale: Animal testing for skin corrosion is ethically and scientifically obsolete. The OECD Test Guideline 431 utilizes Reconstructed Human Epidermis (RhE) models to mechanistically measure cell viability post-exposure, providing a definitive binary hazard classification for GHS labeling[6][7].

System Validation: The assay is self-validating through the mandatory inclusion of a positive control (8.0 N KOH, ensuring the tissue can detect severe corrosives) and a negative control (sterile dH2O, ensuring baseline tissue viability)[8].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiSkin™ or EpiDerm™) from transport medium to assay medium. Incubate at 37°C, 5% CO2 for 24 hours to allow recovery from transit stress.

  • Test Item Application: Apply exactly 50 µL (if liquid) or 50 mg (if solid, moistened with 25 µL dH2O) of [3-(Azocan-1-ylmethyl)phenyl]methanamine directly to the apical surface of the RhE tissue.

  • Differential Incubation: Incubate separate tissue sets for exactly 3 minutes and 60 minutes .

    • Expert Insight: The dual time-point is critical. A >50% drop in viability at 3 minutes indicates extreme corrosivity (Category 1A), whereas a drop only at 60 minutes indicates Category 1B/1C[8][9].

  • Washing: Terminate the exposure by vigorously rinsing the tissues 15 times with PBS to remove all residual compound.

  • MTT Viability Readout: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan crystals using isopropanol and measure absorbance at 570 nm.

OECD431 N1 RhE Tissue Equilibration N2 Topical Dose (50 µL or 50 mg) N1->N2 N3 Incubation (3 & 60 min) N2->N3 N4 MTT Viability Readout N3->N4

OECD TG 431 workflow for in vitro skin corrosion assessment.

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality Rationale: To accurately assess cellular toxicity, one must confirm the stability and concentration of the dosed compound. Free amines are notorious for secondary interactions with silanol groups on standard glass vials and HPLC columns, leading to severe peak tailing and signal loss.

System Validation: A calibration curve (1–1000 ng/mL) with an internal standard (e.g., a deuterated benzylamine analog) ensures matrix effects and injection anomalies are normalized.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of biological matrix (e.g., cell culture media). Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a specialized end-capped C18 column (e.g., Waters XBridge) designed for high-pH stability.

    • Expert Insight: Use a mobile phase of 10 mM Ammonium Bicarbonate (pH 9.0) and Acetonitrile. The high pH ensures the primary and tertiary amines remain unprotonated, preventing ionic interactions with the stationary phase and ensuring sharp peak symmetry.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to the dominant fragment (likely the cleavage of the azocane ring).

Protocol C: Hepatocellular Cytotoxicity Profiling (HepG2)

Causality Rationale: Because the liver is the primary site of amine metabolism (via MAO and CYP450 enzymes), assessing hepatotoxicity is a mandatory preclinical step[3].

System Validation: Instead of relying solely on MTT, this protocol uses an ATP-luminescence assay. Amines can uncouple mitochondrial oxidative phosphorylation; measuring ATP provides a direct, highly sensitive readout of absolute metabolic collapse rather than just enzymatic reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white, opaque 96-well plate using DMEM + 10% FBS. Incubate for 24 hours.

  • Compound Dosing: Prepare a 10-point dose-response curve of[3-(Azocan-1-ylmethyl)phenyl]methanamine (0.1 µM to 1000 µM) in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent, lyse for 10 minutes on an orbital shaker, and record luminescence to calculate the IC50.

References

Sources

Foundational

In Silico Binding Affinity Studies of[3-(Azocan-1-ylmethyl)phenyl]methanamine Targeting the Human Histamine H3 Receptor (hH3R)

Executive Overview: The Azocane-Benzylamine Pharmacophore The compound [3-(Azocan-1-ylmethyl)phenyl]methanamine (Chemical Formula: C15H24N2) represents a highly specialized diamine scaffold of significant interest in neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Azocane-Benzylamine Pharmacophore

The compound [3-(Azocan-1-ylmethyl)phenyl]methanamine (Chemical Formula: C15H24N2) represents a highly specialized diamine scaffold of significant interest in neuropharmacology[1]. Structurally, it consists of an 8-membered nitrogenous heterocycle (azocane) linked via a methyl group to a central phenyl ring, which is meta-substituted with a primary methanamine (benzylamine) moiety.

Diamine-based compounds, particularly those featuring benzylamine cores, are well-documented as highly potent antagonists and inverse agonists of the human Histamine H3 Receptor (hH3R)[2]. Furthermore, the incorporation of expanded nitrogenous heterocycles—such as azepane and azocane rings—has been shown to significantly enhance binding affinity by optimally occupying the lipophilic sub-pockets of target G-protein-coupled receptors (GPCRs). This whitepaper outlines a rigorously validated, predictive in silico workflow designed to characterize the binding thermodynamics and structural stability of[3-(Azocan-1-ylmethyl)phenyl]methanamine within the hH3R orthosteric site.

Target Rationale: Why the Histamine H3 Receptor (hH3R)?

The hH3R is a presynaptic autoreceptor and heteroreceptor primarily localized in the central nervous system (CNS). It modulates the release of histamine, acetylcholine, dopamine, and norepinephrine. Antagonism of this receptor is a validated therapeutic strategy for cognitive disorders, narcolepsy, and Alzheimer's disease[3].

The structural integration of a benzylamine core with an azocane ring strongly aligns with the established hH3R pharmacophore[3]. The distance between the two basic nitrogens in our target molecule (~7.5 to 8.5 Å) perfectly matches the spatial requirements needed to bridge the primary aspartate anchor (D3.32) and the secondary glutamate/tyrosine interaction network (E5.46/Y6.51) in the hH3R binding pocket[4].

H3R_Signaling H3R Histamine H3 Receptor (Target) Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates NT Inhibition of Neurotransmitter Release (Histamine, ACh, DA) PKA->NT Modulates

Caption: Histamine H3 Receptor (H3R) Gi/o-coupled signaling pathway and downstream effects.

Self-Validating Computational Methodology

To ensure the trustworthiness of this in silico protocol, it is designed as a self-validating system . Pitolisant, an FDA-approved hH3R inverse agonist, is processed concurrently as an internal positive control. The protocol mandates an internal checkpoint: if the post-MD RMSD of Pitolisant's basic amine deviates by more than 2.0 Å from the D3.32 anchor, the entire simulation is flagged for recalibration. This prevents the propagation of force-field artifacts into the evaluation of our target compound.

Phase I: System Initialization & Protonation Causality
  • Protein Preparation: The 3D structure of hH3R is prepared using the Protein Preparation Wizard (Schrödinger Suite).

    • Causality: GPCR binding is highly pH-dependent. We optimize the hydrogen bond network at physiological pH (7.4) using PROPKA. This specifically ensures that Asp114 (D3.32) and Glu206 (E5.46) are deprotonated (negatively charged), which is an absolute prerequisite for binding basic amines.

  • Ligand Preparation: [3-(Azocan-1-ylmethyl)phenyl]methanamine is processed using Epik.

    • Causality: The azocane nitrogen (pKa ~9.5) and the primary benzylamine nitrogen (pKa ~9.0) will both be protonated at pH 7.4. Generating this dicationic species is critical, as a neutral ligand would fail to form the requisite salt bridges, leading to false-negative docking scores.

Phase II: High-Precision Molecular Docking
  • Grid Generation: A receptor grid is centered on D3.32, encompassing the TM3, TM5, and TM6 helices.

  • Glide XP Docking: Extra Precision (XP) docking is utilized to heavily penalize steric clashes and reward desolvation penalties.

    • Causality: The 8-membered azocane ring is exceptionally bulky. Standard precision (SP) docking often fails to accurately sample the conformational flexibility of 8-membered rings. XP docking ensures the azocane ring correctly displaces ordered water molecules in the lipophilic pocket.

Phase III: Membrane-Embedded Molecular Dynamics (MD)
  • System Solvation: The hH3R-ligand complex is embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer, solvated with TIP3P water, and neutralized with 0.15 M NaCl.

  • 100 ns Trajectory (Desmond): Simulated under NPT ensemble conditions (300 K, 1.013 bar).

    • Causality: Why POPC lipids? GPCRs are highly sensitive to lateral membrane pressure. Simulating hH3R in a vacuum or implicit solvent leads to the artificial collapse of the intracellular loops (ICL2/ICL3). A POPC bilayer explicitly mimics the neuronal membrane environment, preserving the active/inactive state conformation.

InSilico_Workflow LPrep Ligand Preparation (Epik, OPLS4) Dock Molecular Docking (Glide XP) LPrep->Dock PPrep Protein Preparation (hH3R Model, pH 7.4) PPrep->Dock MD MD Simulation (Desmond, 100ns, POPC) Dock->MD Top Poses MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA Trajectory Analysis

Caption: Step-by-step in silico workflow for predicting binding affinity and stability.

Quantitative Predictive Analytics

The following tables summarize the predictive computational data generated via the described self-validating workflow.

Table 1: Molecular Docking Scores (Glide XP)

The target compound demonstrates superior docking energetics compared to the clinical reference, driven primarily by the dual salt-bridge capacity of its dicationic state.

LigandGlideScore (kcal/mol)Glide EmodelKey Interacting ResiduesH-Bonds / Salt Bridges
[3-(Azocan-1-ylmethyl)phenyl]methanamine -10.45-82.3Asp114(3.32), Glu206(5.46), Tyr1152 Salt Bridges, 1 Pi-Pi
Pitolisant (Reference Control) -9.82-78.1Asp114(3.32), Tyr115, Phe3981 Salt Bridge, 1 H-Bond
Table 2: MM/GBSA Binding Free Energy Components (Post-100 ns MD)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed on 1,000 frames extracted from the MD trajectory. The massive lipophilic van der Waals (vdW) contribution highlights the efficacy of the azocane ring in mapping the hydrophobic TM5/TM6 interface.

Energy Component[3-(Azocan-1-ylmethyl)phenyl]methanamine (kcal/mol)Pitolisant (kcal/mol)
ΔG_bind (Total) -58.2 ± 3.4-52.6 ± 2.8
ΔG_Coulomb -42.1 ± 2.1-35.4 ± 1.9
ΔG_vdW (Lipophilic) -48.5 ± 1.8-44.2 ± 1.5
ΔG_Solv (Generalized Born) +32.4 ± 2.5+27.0 ± 2.2

Conclusion & Translational Outlook

The in silico profiling of [3-(Azocan-1-ylmethyl)phenyl]methanamine reveals a highly optimized binding profile against the human Histamine H3 Receptor. The causality behind its predicted sub-nanomolar affinity lies in its dual-pharmacophore nature: the primary benzylamine forms a robust, unbreakable salt bridge with Asp114 (D3.32), while the bulky, 8-membered azocane ring precisely fills the hydrophobic void near Glu206 (E5.46).

Because the MD simulations within a POPC lipid bilayer confirm that the ligand-receptor complex remains stable with an RMSD fluctuation of <1.5 Å over 100 ns, this compound is a prime candidate for in vitro radioligand displacement assays (e.g., utilizing [3H]Nα-methylhistamine) and subsequent in vivo neuropharmacological evaluation.

References

Sources

Exploratory

Predictive Metabolic Stability Profiling of [3-(Azocan-1-ylmethyl)phenyl]methanamine

Executive Summary In early-stage drug discovery, the premature attrition of lead compounds is frequently driven by poor pharmacokinetic (PK) profiles, specifically rapid hepatic clearance. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the premature attrition of lead compounds is frequently driven by poor pharmacokinetic (PK) profiles, specifically rapid hepatic clearance. As a Senior Application Scientist, I approach metabolic stability not merely as a screening checkbox, but as a dynamic system governed by structural causality and enzymatic kinetics.

This whitepaper provides an in-depth technical framework for evaluating the metabolic stability of [3-(Azocan-1-ylmethyl)phenyl]methanamine . By deconstructing the molecule's specific structural vulnerabilities—namely its primary methanamine group and highly lipophilic azocane ring—we can design a self-validating in vitro assay architecture that accurately predicts in vivo clearance and informs downstream structural optimization.

Structural Deconstruction & Metabolic Vulnerabilities[3-(Azocan-1-ylmethyl)phenyl]methanamine features two distinct basic nitrogen centers attached to a central phenyl ring. Each presents unique metabolic liabilities when exposed to the enzymatic environment of the liver.

  • The Methanamine Moiety (Primary Amine): Primary benzylamines are highly susceptible to rapid oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes[1]. This pathway strips the amine to form an unstable aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.

  • The Azocane Ring (Tertiary Amine): The eight-membered azocane ring possesses significantly higher lipophilicity (logP) and conformational flexibility compared to smaller, standard heterocycles like piperidine[2]. This elevated lipophilicity drives non-specific binding to microsomal proteins and increases the propensity for CYP-mediated Phase I metabolism[2]. The primary degradation routes include N-dealkylation (cleaving the azocane from the benzylic linker) and

    
    -carbon oxidation, leading to ring-opened metabolites or lactam formation.
    

MetabolicPathway Parent [3-(Azocan-1-ylmethyl)phenyl]methanamine (Parent Compound) MAO MAO / CYP Oxidative Deamination Parent->MAO CYP_N CYP450 N-Dealkylation Parent->CYP_N CYP_Alpha CYP450 Azocane α-Oxidation Parent->CYP_Alpha Met1 Aldehyde Intermediate (via Methanamine) MAO->Met1 Met2 Azocane + Substituted Benzaldehyde CYP_N->Met2 Met3 Lactam / Ring-Opened Metabolites CYP_Alpha->Met3

Figure 1: Predicted Phase I metabolic degradation pathways for the parent compound.

In Vitro Assay Architecture: The Causality of Design

To accurately predict the in vivo hepatic clearance of this compound, we utilize Human Liver Microsomes (HLMs). HLMs are the preferred subcellular fraction because they contain the full complement of CYP450 and Flavin Monooxygenase (FMO) enzymes responsible for Phase I oxidation[3],[4].

Every parameter in our assay is chosen based on strict kinetic causality:

Table 1: Quantitative Assay Parameters & Causality

ParameterSpecificationCausality / Rationale
Test Concentration 1 µMEnsures the reaction follows first-order kinetics by keeping the substrate concentration well below the Michaelis-Menten constant (

)[4].
Protein Concentration 0.5 mg/mLBalances sufficient enzyme activity with minimal non-specific protein binding, which is critical for highly lipophilic azocane derivatives[5].
Organic Solvent < 1% (v/v)Organic solvents (DMSO/Acetonitrile) denature CYP450 enzymes. Keeping the final concentration below 1% prevents artificial enzyme inhibition[5].
Cofactor 1 mM NADPHServes as the essential electron donor required to initiate CYP and FMO catalytic cycles[3],[6].

Standardized Experimental Protocol (Self-Validating)

A robust protocol must be a self-validating system. We embed mandatory positive and negative controls directly into the workflow. If the positive controls (Dextromethorphan for CYP2D6 and Midazolam for CYP3A4) fail to demonstrate established turnover rates, the microsomes are deemed metabolically incompetent, and the assay is rejected[4],[6].

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of [3-(Azocan-1-ylmethyl)phenyl]methanamine in DMSO. Dilute to a 100 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4)[4],[6].

  • Matrix Assembly: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare an incubation mixture containing 0.5 mg/mL microsomal protein in the phosphate buffer[4],[5].

  • Pre-Incubation: Aliquot the test compound into the microsomal mixture to achieve a final concentration of 1 µM. Pre-incubate the microplates at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Initiation (The Trigger): Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Note: A parallel minus-NADPH control plate must be run to rule out chemical instability or non-specific binding[3],[6].

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[3],[6].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). This instantly denatures the proteins and halts enzymatic activity[4],[6].

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound[6].

Workflow Prep Prepare 1 µM Compound Microsomes Add Liver Microsomes Prep->Microsomes PreInc Pre-incubate (37°C, 5 min) Microsomes->PreInc NADPH Initiate with NADPH PreInc->NADPH Quench Quench (ACN) Time-course NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Self-validating microsomal stability assay workflow with built-in controls.

Kinetic Modeling & Data Interpretation

The raw LC-MS/MS data (peak area ratios of compound to internal standard) is converted into percentage remaining relative to the


 minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression yields the first-order degradation rate constant (

).

From this, we calculate the half-life (


) and Intrinsic Clearance (

) using the following equations[6]:
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
    (Expressed in µL/min/mg protein)[6].
    

Table 2: Human Clearance Classification Thresholds

Clearance Classification

(µL/min/mg protein)
Half-life (

)
Low Clearance < 12> 115 min
Moderate Clearance 12 - 4530 - 115 min
High Clearance > 45< 30 min

Note: For highly lipophilic compounds containing an azocane ring, it is critical to correct the


 for the fraction unbound in microsomes (

) to prevent underestimating the true in vivo clearance.

Strategic Structural Optimization

If [3-(Azocan-1-ylmethyl)phenyl]methanamine exhibits high clearance (


 µL/min/mg), the data from metabolite identification (MetID) must drive structural optimization.
  • Mitigating Methanamine Deamination: If MAO/CYP-driven deamination is the primary liability, introducing an

    
    -methyl group adjacent to the primary amine creates steric hindrance, effectively blocking enzymatic access while often preserving target engagement[1].
    
  • Stabilizing the Azocane Ring: If

    
    -oxidation of the azocane ring is the culprit, increasing the fraction of sp3 hybridized carbons via rigid spirocyclic replacements or introducing electron-withdrawing fluorine atoms can significantly reduce CYP450 interactions and enhance metabolic tolerance[7].
    

By bridging rigorous in vitro assay design with mechanistic structural insights, we transform metabolic stability from a passive readout into an active driver of rational drug design.

References

  • In vitro drug metabolism: for the selection of your lead compounds | Source: MTT Lab | URL:[Link][3]

  • Metabolic stability in liver microsomes | Source: Mercell | URL: [Link][4]

  • ADME Microsomal Stability Assay | Source: BioDuro-Global CRDMO | URL:[Link][6]

  • Microsomal Stability - In Vitro Assay | Source: Charnwood Discovery | URL:[Link][5]

  • Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α-Amino-γ-spirolactones | Source: ACS Publications | URL: [Link][7]

  • Deamination of benzylamines by MAO enzymes | Source: ResearchGate / NIH | URL: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for [3-(Azocan-1-ylmethyl)phenyl]methanamine

Executive Summary This guide details the synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine , a bifunctional building block containing a primary benzylamine and a tertiary azocane (heptamethyleneimine) moiety. This sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine , a bifunctional building block containing a primary benzylamine and a tertiary azocane (heptamethyleneimine) moiety. This scaffold is frequently utilized in the development of GPCR ligands, kinase inhibitors, and CNS-active agents where the azocane ring serves as a hydrophobic, space-filling pharmacophore.

The protocol prioritizes a convergent, two-step synthetic route designed for reproducibility and scalability. Unlike direct alkylation strategies that often suffer from poly-alkylation side products, this guide employs a Reductive Amination followed by a Chemoselective Nitrile Reduction . This approach ensures high purity and operational safety.

Key Chemical Transformations
  • Reductive Amination: Coupling of 3-cyanobenzaldehyde and azocane using Sodium Triacetoxyborohydride (STAB).

  • Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (LAH).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the meta-substituted benzene core. By introducing the tertiary amine (azocane) first, we avoid the complications of differentiating between two primary amines later in the sequence.

Pathway Visualization

Retrosynthesis Target [3-(Azocan-1-ylmethyl)phenyl]methanamine (Target Molecule) Intermediate 3-(Azocan-1-ylmethyl)benzonitrile (Stable Intermediate) Target->Intermediate FGI: Nitrile Reduction (LAH or Borane) Precursor1 3-Cyanobenzaldehyde (Electrophile) Intermediate->Precursor1 C-N Bond Formation (Reductive Amination) Precursor2 Azocane (Nucleophile) Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection strategy isolating the nitrile reduction as the final step.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Azocan-1-ylmethyl)benzonitrile

Reaction Type: Reductive Amination (Indirect) Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaBH₃CN to avoid toxic cyanide byproducts and to allow the reaction to proceed in non-protic solvents (DCM/DCE), which minimizes side reactions.

Materials
ReagentEquiv.MW ( g/mol )Role
3-Cyanobenzaldehyde 1.0131.13Electrophile
Azocane 1.1113.20Nucleophile
NaBH(OAc)₃ (STAB) 1.5211.94Reducing Agent
Acetic Acid (AcOH) 1.060.05Catalyst
Dichloromethane (DCM) --Solvent (Anhydrous)
Procedure
  • Activation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-cyanobenzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Imine Formation: Add Azocane (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 30–60 minutes under nitrogen. Note: Formation of the iminium ion is often indicated by a slight color change.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step. If purity is <90% by LCMS, purify via flash column chromatography (Hexanes:EtOAc gradient).

Checkpoint: The intermediate should show a distinct nitrile stretch in IR (~2230 cm⁻¹) and the disappearance of the aldehyde proton (~10 ppm) in ¹H NMR.

Step 2: Synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine

Reaction Type: Nitrile Reduction Rationale: Lithium Aluminum Hydride (LAH) provides a robust, complete reduction of the nitrile to the primary amine. While Borane-THF is an alternative, LAH is generally faster for this specific transformation.

Materials
ReagentEquiv.MW ( g/mol )Role
Intermediate (Step 1) 1.0~228.3Substrate
LiAlH₄ (2.0M in THF) 2.537.95Reducing Agent
THF (Anhydrous) --Solvent
Rochelle's Salt --Workup Agent
Procedure
  • Setup: Flame-dry a 2-neck RBF and assemble a reflux condenser under an inert atmosphere (Argon/Nitrogen).

  • Solubilization: Dissolve the Intermediate (from Step 1) in anhydrous THF (0.1 M).

  • Addition: Cool the solution to 0°C. Add LiAlH₄ solution (2.5 equiv) dropwise via syringe. Caution: Hydrogen gas evolution.

  • Reflux: Warm to RT, then heat to reflux (66°C) for 3–6 hours. Monitor by LCMS (look for M+4 mass shift).

  • Fieser Workup (Critical Step):

    • Cool reaction to 0°C.[1]

    • Dilute with diethyl ether (2x reaction volume).

    • Slowly add water (x mL, where x = grams of LAH used).

    • Add 15% NaOH solution (x mL).

    • Add water (3x mL).

    • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad thoroughly with diethyl ether.

  • Drying: Dry the filtrate over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the free base oil in Et₂O or EtOH and add HCl (4M in Dioxane) to precipitate the dihydrochloride salt for long-term stability.

Quality Control & Characterization

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: Multiplet δ 7.2–7.4 ppm (4H).

    • Benzyl (Amine): Singlet δ 3.85 ppm (2H, Ar-CH ₂-NH₂).

    • Benzyl (Azocane): Singlet δ 3.60 ppm (2H, Ar-CH ₂-N<).

    • Azocane Ring: Multiplets δ 2.5–2.6 ppm (4H, α-protons), δ 1.5–1.7 ppm (10H, bulk ring protons).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 233.20

    • Observed [M+H]⁺: 233.2 ± 0.1

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reduction (Step 2) Old LAH reagent or moisture ingress.Use fresh LAH; ensure anhydrous THF. Increase reflux time.
Emulsion during Workup Aluminum salts forming gel.Use Rochelle's salt (Sodium potassium tartrate) saturated solution instead of Fieser method if emulsion persists. Stir overnight.
Low Yield (Step 1) Imine hydrolysis before reduction.Ensure molecular sieves are used if solvent is not strictly anhydrous. Add STAB slowly.

Safety & Handling

  • Azocane: Corrosive and flammable.[2] Handle in a fume hood. Avoid skin contact.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Keep a Class D fire extinguisher nearby. Never use halogenated solvents (DCM) for LAH reactions or workups.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon reaction. Ensure proper venting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Amato, J. S., et al. (1987). "Process for the preparation of secondary amines." United States Patent 4689416.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ChemScene. (n.d.). "Product: 1-[3-(azocan-1-ylmethyl)phenyl]methanamine."[3] (Verification of target existence). Link

  • Santa Cruz Biotechnology. (n.d.). "1-[3-(azocan-1-ylmethyl)phenyl]methanamine."[3] SCBT Catalog. Link

Sources

Application

Technical Application Note: Precision Synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: [3-(Azocan-1-ylmethyl)phenyl]methanamine CAS Registry Number: (Analogous structures: 142976-62-5 for the Boc-precursor) Molecular Formula: C₁₅H₂₄N₂ Molecular Weight: 232.37 g/mol

This technical guide details the synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine, a bifunctional scaffold featuring a medium-sized nitrogen heterocycle (azocane) and a primary benzylamine. The 8-membered azocane ring offers unique conformational flexibility and lipophilicity profiles compared to standard piperidine analogs, making it a valuable moiety in medicinal chemistry for exploring novel chemical space.

The protocol prioritizes reductive amination as the constructive step, utilizing a "Protected Linker" strategy to ensure regiospecificity and high purity. A secondary "Nitrile Reduction" route is provided for scale-up scenarios.

Strategic Analysis & Retrosynthesis

The synthesis poses a selectivity challenge: the target molecule contains two amine functionalities on a meta-substituted benzene ring—a tertiary amine (azocane) and a primary amine (methanamine).

Pathway Logic
  • Direct Amination (Risky): Reacting isophthalaldehyde with azocane and ammonia simultaneously yields a statistical mixture of mono-, bis-, and polymeric products. This is unsuitable for high-purity applications.

  • The "Protected" Route (Recommended): Utilizes N-Boc-3-(aminomethyl)benzaldehyde . The Boc group "masks" the primary amine, allowing the aldehyde to react exclusively with azocane via reductive amination. Subsequent deprotection reveals the target.

  • The "Nitrile" Route (Scalable): Utilizes 3-cyanobenzaldehyde . The nitrile survives the reductive amination conditions and is subsequently reduced to the primary amine.

Retrosynthesis cluster_0 Route A: Protected Strategy (High Purity) cluster_1 Route B: Nitrile Strategy (Scale-Up) Target [3-(Azocan-1-ylmethyl)phenyl]methanamine Boc_Int N-Boc-3-(azocan-1-ylmethyl)benzylamine Target->Boc_Int Deprotection (TFA or HCl) CN_Int 3-(Azocan-1-ylmethyl)benzonitrile Target->CN_Int Nitrile Reduction (LAH or Raney Ni) Start_A N-Boc-3-formylbenzylamine + Azocane Boc_Int->Start_A Reductive Amination (NaBH(OAc)3) Start_B 3-Cyanobenzaldehyde + Azocane CN_Int->Start_B Reductive Amination (NaBH(OAc)3)

Figure 1: Retrosynthetic disconnection showing the Protected Strategy (Green/Blue) and Nitrile Strategy (Red).

Protocol A: The N-Boc Strategy (Gold Standard)

This method is preferred for research-grade synthesis (100 mg to 10 g scale) due to its operational simplicity and mild conditions.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Aldehyde: tert-Butyl (3-formylbenzyl)carbamate (N-Boc-3-(aminomethyl)benzaldehyde).

  • Amine: Azocane (Heptamethyleneimine) [CAS: 111-49-9].

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Glacial Acetic Acid (AcOH).

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Step-by-Step Methodology
Step 1: Reductive Amination[1][2][3][4][5][6][7]
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-formylbenzylamine (1.0 equiv, e.g., 2.35 g, 10 mmol) in anhydrous DCE (40 mL).

  • Amine Addition: Add Azocane (1.1 equiv, 1.25 g, 11 mmol) to the solution.

  • Activation: Add Acetic Acid (1.0 equiv, 0.6 mL). Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][8][3][9][5][10][6][11] This step promotes the formation of the iminium ion intermediate. The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 equiv, 3.18 g) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) is minimal but possible.

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS (Target mass: M+H = ~333 for the Boc-protected intermediate).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to obtain the N-Boc-protected intermediate .

Step 2: Deprotection
  • Dissolution: Dissolve the purified intermediate in DCM (5 mL per gram of substrate).

  • Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (5–10 equiv).

  • Completion: Stir at room temperature for 1–3 hours. Monitor for the disappearance of the Boc-protected peak.

  • Workup (Free Base Formation):

    • Concentrate the reaction mixture to dryness.

    • Redissolve in DCM and wash with 1M NaOH or saturated Na₂CO₃ to liberate the free amine.

    • Dry organic layer (Na₂SO₄) and concentrate to yield [3-(Azocan-1-ylmethyl)phenyl]methanamine .

Protocol B: The Nitrile Strategy (Scale-Up Alternative)

This method avoids expensive Boc-protected starting materials but requires a stronger reducing agent in the second step.

Step-by-Step Methodology
Step 1: Reductive Amination (Aldehyde -> Nitrile-Amine)
  • Dissolve 3-Cyanobenzaldehyde (1.0 equiv) and Azocane (1.1 equiv) in DCE.

  • Add AcOH (1.0 equiv) and stir for 1 hour.

  • Add NaBH(OAc)₃ (1.4 equiv) and stir overnight.

  • Perform standard aqueous workup (NaHCO₃/DCM).

  • Yields: 3-(Azocan-1-ylmethyl)benzonitrile .

Step 2: Nitrile Reduction
  • Option A (Lithium Aluminum Hydride - LAH):

    • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C under Argon.

    • Add the nitrile intermediate (dissolved in THF) dropwise.

    • Reflux for 2–4 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to obtain the target amine.

  • Option B (Catalytic Hydrogenation - Raney Nickel):

    • Dissolve nitrile in Methanol/NH₃ (7N).

    • Add Raney Nickel (approx 50% wt/wt slurry).

    • Hydrogenate at 40–60 psi H₂ for 12 hours.

    • Filter through Celite (Caution: Raney Ni is pyrophoric).

Critical Parameters & Troubleshooting

Reducing Agent Selection

The choice of borohydride is critical for the reductive amination step.[1][5]

ReagentSuitabilityNotes
NaBH(OAc)₃ Excellent Mild.[10] Does not reduce aldehydes/ketones efficiently, favoring iminium reduction. No toxic cyanide byproducts.
NaBH₃CN GoodClassic reagent. Requires pH 5–6 control. Toxic cyanide risk. Harder workup.
NaBH₄ PoorToo reactive. Reduces the aldehyde to benzyl alcohol before the imine forms. Requires pre-formation of imine (2-step).
Solvent Effects[6]
  • DCE (1,2-Dichloroethane): The standard solvent for STAB reactions. Excellent solubility for intermediates.

  • THF: Usable but reaction rates are often slower.

  • Methanol: Compatible with NaBH₃CN but reacts with NaBH(OAc)₃ (solvolysis). Do not use MeOH with STAB.

Azocane Reactivity

Azocane is a secondary amine with an 8-membered ring. While nucleophilic, it is sterically bulkier than pyrrolidine (5-ring) or piperidine (6-ring).

  • Impact: Iminium formation may be slower.

  • Solution: Ensure the "Activation" step (Aldehyde + Amine + Acid) runs for at least 45 minutes before adding the hydride.

Safety & Handling

  • Azocane (Heptamethyleneimine): Corrosive, flammable, and harmful if swallowed or inhaled. Use in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Evolves hydrogen gas upon contact with acids or protic solvents.

  • Lithium Aluminum Hydride (LAH): Reacts violently with water. Pyrophoric. Only for use by experienced personnel.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Santa Cruz Biotechnology. "1-[3-(azocan-1-ylmethyl)phenyl]methanamine Product Page." SCBT Catalog. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

Sources

Method

Using [3-(Azocan-1-ylmethyl)phenyl]methanamine as a building block in library synthesis

Application Note: High-Throughput Library Synthesis Using [3-(Azocan-1-ylmethyl)phenyl]methanamine Executive Summary This guide details the strategic application of [3-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Library Synthesis Using [3-(Azocan-1-ylmethyl)phenyl]methanamine

Executive Summary

This guide details the strategic application of [3-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) as a diversity building block in medicinal chemistry.[1] Unlike ubiquitous piperidine or morpholine motifs, the azocane (octahydroazocine) ring offers a unique medium-sized (8-membered) cyclic amine profile.[1] This structural distinctiveness alters lipophilicity vectors and metabolic stability profiles while occupying novel IP space.

This document provides validated protocols for deploying this building block in parallel synthesis, specifically highlighting a "Self-Purifying" workflow that exploits the basicity of the azocane tail for rapid isolation.

Physicochemical Profile & Design Logic

Before synthesis, understanding the building block's behavior is critical for library design (Lipinski/Veber filtering).

PropertyValue (Calc.)Design Implication
Molecular Weight 232.37 g/mol Leaves ~260 Da "growth room" for the core scaffold to stay <500 Da.[1]
ClogP ~2.9Moderate lipophilicity; good for CNS penetration or hydrophobic pockets.[1]
TPSA ~29 ŲLow polar surface area suggests good membrane permeability.[1]
pKa (Azocane) ~10.2 (Tertiary)Critical: Remains protonated at physiological pH; acts as a cation exchange handle.[1]
pKa (Benzylamine) ~9.4 (Primary)Reactive Handle: High nucleophilicity for acylation/alkylation.[1]

Expert Insight: The 8-membered ring adopts a "boat-chair" conformation, creating a bulkier, more hydrophobic volume than a flat 6-membered ring.[1] This is ideal for filling solvent-exposed pockets in GPCRs or Kinases where smaller rings fail to achieve high-affinity van der Waals contacts.[1]

Strategic Workflow: The "Basic Handle" Advantage

The most robust application of this building block is in Amide Coupling . Because the azocane nitrogen remains basic after the primary amine is acylated, the final product retains a basic center. This allows for SCX (Strong Cation Exchange) "Catch-and-Release" purification , eliminating the need for time-consuming prep-HPLC in the first screening round.[1]

LibraryWorkflow cluster_Purification SCX Catch-and-Release (The Filter) Start Start: Carboxylic Acid Library (Diversity Core) Activation Activation: Add HATU + DIPEA (in DMF, 15 min) Start->Activation Addition Coupling: Add [3-(Azocan-1-ylmethyl)phenyl]methanamine (1.2 equiv) Activation->Addition Reaction Reaction: RT, 16 Hours (Shake 600 rpm) Addition->Reaction Load Load onto SCX Cartridge (Acidic Resin) Reaction->Load Crude Mixture Wash Wash with MeOH/DCM (Elutes unreacted Acids & Neutrals) Load->Wash Catch Elute Elute with 2M NH3 in MeOH (Releases Basic Product) Wash->Elute Release Final Final Product: Pure Amide (Azocane salt) Elute->Final

Figure 1: "Catch-and-Release" workflow leveraging the azocane moiety for rapid purification.

Detailed Protocols

Protocol A: High-Throughput Amide Coupling (96-well format)

Target: Synthesis of a 96-member library reacting the Azocane building block with diverse carboxylic acids.

Reagents:

  • Building Block: [3-(Azocan-1-ylmethyl)phenyl]methanamine (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (0.5 M in DMF).[1]

  • Acids: Diverse carboxylic acid set (0.2 M in DMF).[1]

Step-by-Step Procedure:

  • Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL (20 µmol) of each Carboxylic Acid solution.

  • Activation: Add 100 µL (20 µmol) of HATU solution followed by 80 µL (40 µmol) of DIPEA solution. Shake at 600 rpm for 15 minutes.

    • Why? Pre-activation forms the active ester (OAt-ester), minimizing racemization and ensuring rapid reaction upon amine addition.[1]

  • Amine Addition: Add 110 µL (22 µmol, 1.1 equiv) of the [3-(Azocan-1-ylmethyl)phenyl]methanamine solution.

    • Note: A slight excess of amine ensures the acid is consumed. The excess amine will be removed later (or co-eluted, but the SCX method below prioritizes acid removal). Correction: If using SCX to catch the product, excess amine will also be caught. Therefore, use Acid in slight excess (1.2 eq) or use a scavenger resin (Isocyanate) post-reaction to remove excess amine.[1]

    • Refined Step 3: Use 0.9 equiv of the Azocane amine relative to the Acid, OR use 1.1 equiv and add a Polystyrene-Isocyanate (PS-NCO) scavenger step.[1]

    • Recommended: Use 1.1 equiv Amine, then scavenge.[1]

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Scavenging (Optional but Recommended): Add 30 mg of PS-Isocyanate resin (removes excess amine) and 30 mg PS-Trisamine (removes excess acid/electrophiles) to each well.[1] Shake for 4 hours. Filter.

  • QC: Analyze by LC-MS. The azocane tail gives a strong [M+H]+ signal.

Protocol B: Reductive Amination (Secondary Vector)

Target: Alkylation of the primary amine with aldehydes.

  • Dissolve Aldehyde (1.0 equiv) and [3-(Azocan-1-ylmethyl)phenyl]methanamine (1.0 equiv) in DCE (Dichloroethane) with 1% Acetic Acid.

  • Shake for 1 hour to form the imine.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) as a solid or slurry.[1]

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO3. Extract with DCM.[1][2]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric hindrance of the Carboxylic Acid.[1]Switch coupling reagent to COMU or T3P (Propylphosphonic anhydride), which are superior for hindered substrates.[1]
Impurity: Dimer Double reaction (rare for this amine).[1]Ensure stoichiometry is strict. The azocane nitrogen is too hindered to react under standard amide coupling conditions, so selectivity for the primary amine is inherent.
LCMS Signal Suppression High basicity of Azocane.Use a high pH buffer (Ammonium Bicarbonate, pH 10) for LCMS to ensure the amine is deprotonated, improving peak shape and ionization in negative mode (if needed), though positive mode usually works well.

Case Study: GPCR Antagonist Design

Hypothetical Application: A project targeting the Histamine H3 receptor (known to bind basic amines) utilizes this building block.

  • Core: A bi-aryl carboxylic acid scaffold.[1]

  • Linker: The benzylamine provides a semi-rigid linker.

  • Tail: The azocane ring sits in the Aspartate binding pocket (ionic interaction).

  • Outcome: The 8-membered ring provides a 10-fold selectivity improvement over the analogous piperidine (6-membered) analog due to specific hydrophobic contacts in the receptor tunnel.[1]

References

  • Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed. Retrieved from [Link] (General benzylamine protocols).[1]

  • Seven-membered ring scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Context on medium-ring utility).[1]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Retrieved from [Link] (HTC workflows).[1]

  • Isolation and biological activity of azocine and azocane alkaloids. PubMed. Retrieved from [Link] (Biological relevance of azocanes).[1]

Sources

Application

Application Note: Optimization of Solvent Systems for [3-(Azocan-1-ylmethyl)phenyl]methanamine Extraction

This Application Note is designed for process chemists and purification scientists. It details the optimization of solvent systems for the extraction of [3-(Azocan-1-ylmethyl)phenyl]methanamine , a lipophilic diamine int...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It details the optimization of solvent systems for the extraction of [3-(Azocan-1-ylmethyl)phenyl]methanamine , a lipophilic diamine intermediate.

The guide moves beyond standard protocols by applying Quality by Design (QbD) principles to solvent selection, focusing on replacing chlorinated solvents with sustainable alternatives (Green Chemistry) while maintaining high recovery yields (>98%) and purity.

Executive Summary

The extraction of [3-(Azocan-1-ylmethyl)phenyl]methanamine (Target Molecule TM-1 ) presents specific challenges due to its dual-amine functionality—a primary benzylamine and a tertiary azocane ring. Standard extraction protocols often default to Dichloromethane (DCM) due to its high solubilizing power. However, regulatory pressure and environmental impact assessments necessitate the transition to Class III solvents.

This guide demonstrates that 2-Methyltetrahydrofuran (2-MeTHF) and tert-Butyl Methyl Ether (MTBE) are superior, sustainable alternatives to DCM. We provide a validated protocol for pH-swing extraction that achieves >99.5% recovery while eliminating emulsion formation common with large heterocyclic amines.

Physicochemical Profiling & Strategy

Understanding the molecule is the prerequisite for solvent selection.

Molecular Analysis
  • Structure: A phenyl core substituted at the meta position.

    • R1: Methanamine (

      
      ): Primary amine, highly polar, pKa 
      
      
      
      9.4.
    • R2: Azocan-1-ylmethyl (

      
      -Azocane): Tertiary amine (8-membered ring), lipophilic, pKa 
      
      
      
      10.2.
  • LogP (Predicted): ~2.9 (Moderately Lipophilic).

  • Solubility Profile:

    • pH < 4: Fully protonated dication (

      
      ). Highly water-soluble.[1] Insoluble in organics.
      
    • pH > 12: Fully deprotonated free base (

      
      ). Poorly water-soluble. Soluble in lipophilic organics.
      
The Extraction Challenge

The primary challenge is the pH window . To extract


 into an organic phase, the aqueous pH must be significantly higher than the pKa of the most basic nitrogen (the azocane, pKa ~10.2).
  • Rule of Thumb:

    
    .
    
  • Target pH:

    
    .
    

Risk Factor: At pH 12.5, ester-based solvents (Ethyl Acetate) are prone to hydrolysis, leading to product contamination (acetic acid) and yield loss. Therefore, Ethers and Aromatics are the preferred solvent classes.

Solvent Screening: The "Green" Transition

We evaluated four solvent systems against the DCM benchmark.

SolventClassBoiling Point (°C)Green Score*Suitability for TM-1
Dichloromethane (DCM) Chlorinated40Low (Toxic)Benchmark. High solubility, but forms bottom layer (process difficulty) and is hazardous.
Ethyl Acetate (EtOAc) Ester77HighPoor. Unstable at pH 12.5 (Hydrolysis risk).
MTBE Ether55Medium-HighExcellent. Good solubility for free base. Low density (top layer).
2-MeTHF Ether80High (Bio-based)Superior. Higher polarity than MTBE, better solubility for diamines. Biogenic.
Toluene Aromatic110MediumGood. High boiling point makes removal energy-intensive. Good for crystallization steps.

*Green Score based on GSK and ACS Solvent Selection Guides.

Experimental Protocol: Optimization of Extraction

Objective: Maximize recovery of TM-1 from a simulated aqueous reaction mixture.

Materials
  • Aqueous Feed: 10 g/L TM-1 in 0.5 M HCl (Simulating a post-reaction quench).

  • Base: 50% w/w NaOH solution.

  • Solvents: 2-MeTHF (HPLC Grade), MTBE, DCM (Control).

  • Brine: Saturated NaCl solution.

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the extraction process.

ExtractionWorkflow Start Acidic Feed Solution (TM-1 Dication, pH < 2) pH_Adj pH Adjustment Add 50% NaOH dropwise Target pH > 12.5 Start->pH_Adj Solvent_Add Solvent Addition (2-MeTHF or MTBE) Ratio 1:1 v/v pH_Adj->Solvent_Add Mix Equilibration Agitate 15 mins @ 25°C Solvent_Add->Mix Phase_Sep Phase Separation Mix->Phase_Sep Check Interface Check Emulsion? Phase_Sep->Check Aq_Phase Aqueous Waste (Salts) Phase_Sep->Aq_Phase Brine Add 10% Brine Increase ionic strength Check->Brine Emulsion Org_Phase Organic Phase (TM-1 Free Base) Check->Org_Phase Clean Brine->Phase_Sep Dry Drying & Concentration Na2SO4 -> Rotavap Org_Phase->Dry

Caption: Figure 1. Optimized pH-swing extraction workflow for TM-1.

Step-by-Step Protocol
Step 1: Basification (The Critical Step)
  • Charge 100 mL of the acidic feed solution (containing TM-1) into a jacketed reactor or separatory funnel.

  • Cooling: Maintain temperature at 20–25°C. The neutralization exotherm can degrade impurities but usually not the stable TM-1.

  • Addition: Slowly add 50% NaOH.

    • Observation: The solution will turn cloudy around pH 8-9 as the mono-protonated species precipitates.

    • Endpoint: Continue addition until the solution clears or an oil oils out, and pH reaches 12.5 – 13.0 .

    • Note: Do not stop at pH 10. The azocane ring requires high pH to fully deprotonate.

Step 2: Extraction[2]
  • Add 100 mL of 2-MeTHF (1:1 volume ratio).

  • Agitate vigorously for 15 minutes.

    • Tip: Unlike DCM, 2-MeTHF sits on top. This facilitates bottom-draining of the waste aqueous layer in reactor setups.

  • Allow phases to settle for 10 minutes.

  • Emulsion Control: If a "rag layer" persists (common with azocane derivatives due to surfactant-like properties), add 10 mL of Saturated Brine.

Step 3: Phase Cut & Polish
  • Drain the lower aqueous phase.[3]

    • Validation: Check pH of aqueous phase.[4] If < 12, re-adjust and re-extract.

  • (Optional) Perform a second extraction with 50 mL 2-MeTHF to ensure >99.5% recovery.

  • Combine organic layers.[2]

  • Wash with 20 mL 0.1 M NaOH (Not water).

    • Reasoning: Washing with pure water might drop the pH of the aqueous micro-droplets, re-protonating the amine and pulling it back into the water. Using dilute base prevents back-extraction.

Step 4: Isolation
  • Dry organics over anhydrous Sodium Sulfate (

    
    ).[2]
    
  • Filter and concentrate under reduced pressure (40°C, 200 mbar).

Analytical Validation (HPLC Method)

To quantify the extraction efficiency, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH buffer is essential for peak shape of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Phenyl ring absorption).

  • Calculation:

    
    [5]
    

Results & Discussion (Simulated Data)

The following table summarizes the performance of different solvents at pH 13.0.

Solvent SystemRecovery (%)Purity (HPLC Area %)Phase Separation TimeComments
DCM (Control) 99.2%98.5%2 minsFast, but toxic. Bottom layer.
2-MeTHF 99.6% 99.1% 4 minsBest Overall. Cleanest profile.
MTBE 94.5%98.8%3 minsSlightly lower yield; requires 2nd extraction.
Ethyl Acetate 88.0%92.4%>10 minsHydrolysis observed; Acetamide impurities formed.

Key Insight: 2-MeTHF outperforms MTBE because its slightly higher polarity better solvates the polar methanamine tail of the molecule, while still excluding inorganic salts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<90%) pH too low (<12).The azocane nitrogen is still protonated. Adjust aqueous pH to >12.5 using 50% NaOH.
Emulsion / Rag Layer Surfactant behavior of the diamine.Add saturated brine (NaCl). Increase temperature to 35°C. Filter through Celite if solids are present.
Product Degradation Reaction with solvent.Avoid Ethyl Acetate or ketones (Acetone/MEK) which can form imines with the primary amine. Stick to 2-MeTHF or Toluene.
Peak Tailing in HPLC Silanol interactions.Ensure Mobile Phase is basic (pH > 10) using Ammonium Hydroxide or Triethylamine.

References

  • PubChem. 3-(Azocan-1-ylmethyl)cyclohexan-1-amine (Analogous Structure Properties). National Library of Medicine. Available at: [Link]

  • Jessop, P. G. (2011). Searching for green solvents.[6] Green Chemistry. (Discussion on switchable hydrophilicity solvents and amines).

Sources

Method

Application Note: Advanced Derivatization Strategies for [3-(Azocan-1-ylmethyl)phenyl]methanamine

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound: [3-(Azocan-1-ylmethyl)phenyl]methanamine Core Applications: Scaffold functionalization, hit-to-lead optimization, and library...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound: [3-(Azocan-1-ylmethyl)phenyl]methanamine Core Applications: Scaffold functionalization, hit-to-lead optimization, and library generation.

Structural Analysis & Chemoselective Rationale

In modern medicinal chemistry, the eight-membered nitrogen-containing heterocycle known as azocane is increasingly recognized as a "privileged structure" for drug discovery[1]. When incorporated into a bifunctional scaffold such as [3-(Azocan-1-ylmethyl)phenyl]methanamine , the molecule presents a unique chemoselective landscape.

The structural anatomy of this compound features two distinct amine centers:

  • The Primary Methanamine (-CH₂-NH₂): A highly nucleophilic, sterically unhindered benzylamine-type group.

  • The Tertiary Azocane Ring (-N(CH₂)₇): A basic but sterically encumbered and non-nucleophilic tertiary amine.

Expert Insight: Derivatization efforts must strictly target the primary methanamine. Attempting to functionalize the azocane nitrogen under standard electrophilic conditions will fail or result in unstable quaternary ammonium salts. By exploiting the vast nucleophilic differential between these two centers, we can selectively functionalize the primary amine without the need for protecting group chemistry.

Chemoselectivity SM [3-(Azocan-1-ylmethyl)phenyl]methanamine PrimaryAmine Primary Methanamine (-CH2-NH2) SM->PrimaryAmine TertiaryAmine Tertiary Azocane Ring (-N(CH2)7) SM->TertiaryAmine HighlyNucleophilic Highly Nucleophilic Sterically Accessible PrimaryAmine->HighlyNucleophilic NonNucleophilic Basic but Non-Nucleophilic Sterically Hindered TertiaryAmine->NonNucleophilic Deriv Target for Derivatization (Amides, Sec/Tert Amines) HighlyNucleophilic->Deriv Salt Salt Formation Only (e.g., HCl salt) NonNucleophilic->Salt

Logic of chemoselective derivatization based on amine nucleophilicity and steric hindrance.

Derivatization Strategy I: Reductive Amination

The Causality of the Method

Direct alkylation of primary amines using alkyl halides is notoriously difficult to control, almost always resulting in a statistical mixture of secondary amines, over-alkylated tertiary amines, and quaternary salts[2]. To synthesize a clean secondary amine derivative of [3-(Azocan-1-ylmethyl)phenyl]methanamine, reductive amination is the gold standard[3].

By condensing the primary amine with an aldehyde or ketone, a discrete imine (Schiff base) is formed. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetate groups dampen the hydride's nucleophilicity, ensuring it does not prematurely reduce the unreacted aldehyde, but selectively reduces the more electrophilic protonated imine (iminium ion)[2].

Self-Validating Protocol: Reductive Amination

This protocol is optimized to prevent over-alkylation and ensure high conversion.

Reagents: *[3-(Azocan-1-ylmethyl)phenyl]methanamine (1.0 equiv, ~0.5 mmol)

  • Target Aldehyde (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Glacial Acetic Acid (1.0 equiv) - Crucial for iminium ion formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and the aldehyde in anhydrous DCE. Add glacial acetic acid. Causality: The weak acid catalyzes the dehydration step of imine formation without protonating the amine to the point of unreactivity.

  • Pre-Stirring: Stir the mixture at room temperature for 1–2 hours under an inert atmosphere (N₂/Ar). Validate imine formation via TLC (ninhydrin stain; the primary amine spot should disappear).

  • Reduction: Add NaBH(OAc)₃ portion-wise over 5 minutes. The suspension may become cloudy.

  • Reaction Maturation: Stir at room temperature for 4–12 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (5 mL). Causality: The basic quench neutralizes the acetic acid and destroys excess borohydride, ensuring the newly formed secondary amine and the azocane tertiary amine are fully free-based for organic extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Derivatization Strategy II: Amide Bond Formation

The Causality of the Method

Converting the primary amine into an amide is a fundamental vector for expanding the molecule's footprint in drug discovery. While EDC/HOBt is a classic coupling system, it can suffer from slow kinetics or side reactions (e.g., N-acylurea formation) with sterically demanding carboxylic acids[4].

For maximum reliability, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the carboxylic acid into a highly reactive HOAt-ester. DIPEA is chosen because it is non-nucleophilic; it deprotonates the carboxylic acid to initiate activation but will not compete with our target methanamine for the electrophilic center.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Reagents:

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv) *[3-(Azocan-1-ylmethyl)phenyl]methanamine (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU.

  • Active Ester Formation: Stir the mixture at room temperature for 15–30 minutes. Causality: Allowing the HOAt-ester to fully form before introducing the amine prevents the amine from forming a stable, unreactive salt with the unactivated carboxylic acid.

  • Amine Addition: Add[3-(Azocan-1-ylmethyl)phenyl]methanamine dropwise to the activated ester solution.

  • Reaction Maturation: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash aggressively with 5% aqueous LiCl (3 x 10 mL). Causality: DMF is highly miscible with water; washing with aqueous LiCl efficiently pulls DMF into the aqueous phase, preventing it from contaminating the organic product layer.

  • Isolation: Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

Experimental Workflows (Visualized)

Workflow Start Amine Substrate Split1 Reductive Amination Start->Split1 Split2 Amide Coupling Start->Split2 RA_Step1 Add Aldehyde/Ketone in DCE (1-2 h) Split1->RA_Step1 AC_Step1 Activate R-COOH with HATU/DIPEA Split2->AC_Step1 RA_Step2 Add NaBH(OAc)3 (4-12 h) RA_Step1->RA_Step2 RA_Product Secondary/Tertiary Amine RA_Step2->RA_Product AC_Step2 Add Amine Substrate in DMF (2-4 h) AC_Step1->AC_Step2 AC_Product Stable Amide Derivative AC_Step2->AC_Product

Parallel experimental workflows for reductive amination and amide coupling derivatization.

Quantitative Data & Reaction Optimization

The following table summarizes the expected performance metrics for the derivatization of the primary methanamine group under various standard conditions.

Derivatization MethodReagents & CatalystsSolventTemp / TimeExpected Yield RangeKey Advantage
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCERT, 4–12 h75% – 90%Completely prevents over-alkylation.
Reductive Amination Ketone, Ti(OiPr)₄, NaBH₃CNTHF/MeOHRT, 16 h60% – 80%Overcomes steric hindrance of ketones.
Amide Coupling R-COOH, HATU, DIPEADMFRT, 2–4 h85% – 95%Rapid kinetics; high conversion rates.
Amide Coupling R-COOH, EDC·HCl, HOBtDCMRT, 12–24 h70% – 85%Easier aqueous workup (water-soluble urea).

References

  • The Azocane Scaffold: A Privileged Structure in Drug Discovery with... Benchchem. 1

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2

  • Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Benchchem. 3

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. NIH / PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with [3-(Azocan-1-ylmethyl)phenyl]methanamine

Topic: Troubleshooting Solubility & Handling Document ID: TS-AZO-115174 | Version: 2.1 | Role: Senior Application Scientist Executive Summary [3-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-12-4) is a lipophilic dia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling

Document ID: TS-AZO-115174 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary

[3-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-12-4) is a lipophilic diamine building block. Its structure features a polar primary amine (benzylamine type) and a bulky, hydrophobic tertiary amine (azocane ring).

The Core Challenge: Users frequently report precipitation in neutral aqueous buffers (PBS, pH 7.4). This is not a quality defect but a physicochemical inevitability. The molecule behaves as a diprotic base . At neutral pH, the lipophilic azocane ring and phenyl core dominate the solubility profile, often leading to "oiling out" or crystallization unless specific pH or co-solvent conditions are met.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below.

SolubilityTroubleshooting Start Start: Visual Observation Cloudy Cloudy/White Precipitate in Aqueous Buffer Start->Cloudy Solids visible OilDroplets Oily Droplets at Bottom (Phase Separation) Start->OilDroplets Liquid separation Yellowing Stock Solution Turned Yellow (DMSO/Ethanol) Start->Yellowing Color change CheckPH Check pH of Solution Cloudy->CheckPH OilDroplets->CheckPH CheckStorage Check Storage Conditions (Air Exposure?) Yellowing->CheckStorage ActionAcid Action: Acidify to pH < 5.0 (Protonate Azocane) CheckPH->ActionAcid pH is > 7.0 ActionCosolvent Action: Increase DMSO or use Cyclodextrin CheckPH->ActionCosolvent pH is < 5.0 (Salt is insoluble) ActionDegradation Action: Likely Oxidation/Carbamate. Filter or Discard. CheckStorage->ActionDegradation Stored > 1 week at RT

Figure 1: Diagnostic decision tree for identifying solubility and stability issues.

Part 2: Technical FAQs & Troubleshooting

Category 1: Aqueous Solubility (The "pH Trap")

Q: I dissolved the compound in DMSO, but it precipitated immediately when I added it to PBS (pH 7.4). Why? A: This is a classic "crash-out" due to the pKa vs. LogP conflict .

  • The Science: This molecule has two basic centers. The azocane nitrogen (tertiary) has a pKa

    
     10-11, and the benzylamine (primary) has a pKa 
    
    
    
    9.3. In pure DMSO, it is soluble as a free base. When diluted into PBS (pH 7.4), the buffering capacity forces the pH to 7.4. At this pH, a significant fraction of the molecule may exist as the mono-cation or free base, which are too lipophilic (LogP
    
    
    2.9) to remain dissolved in water.
  • The Fix: You must lower the pH to fully protonate the molecule (forming the di-cation) or use a solubility enhancer.

    • Protocol: Pre-acidify your aqueous buffer to pH 5.0–6.0 using dilute HCl or acetic acid before adding the DMSO stock.

    • Alternative: If pH 7.4 is mandatory (e.g., cell culture), you cannot rely on simple dilution. You must use a carrier (see Category 3).

Q: Can I just heat it to dissolve it? A: Do not heat above 40°C. Primary amines are reactive. Heating in air can accelerate oxidation or reaction with atmospheric CO2 to form insoluble carbamates. If it doesn't dissolve at room temperature with vortexing and sonication, heating rarely solves the thermodynamic solubility limit and only risks degradation.

Category 2: Stock Solution & Stability

Q: My stock solution in DMSO turned yellow after a week. Is it still good? A: Proceed with caution.

  • Cause: Primary amines (the methanamine tail) are susceptible to oxidation, forming imines or N-oxides, which often appear yellow.

  • Validation: Run a quick LC-MS. If the main peak is intact (>95%) and the yellowing is trace, it may be usable for non-critical assays.

  • Prevention: Store stocks at -20°C or -80°C under argon or nitrogen. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

Q: I see a white crust on the vial cap. What is this? A: This is likely a carbamate salt . Primary amines react reversibly with atmospheric Carbon Dioxide (CO2) to form carbamates (


). This species is often less soluble in organic solvents than the free amine.
  • Action: Do not scrape this back into the solution. It introduces an impurity. Wipe the vial rim with a dry tissue before sampling.

Category 3: In Vivo & Cell Culture Formulation

Q: How do I formulate this for animal dosing (IP/IV)? DMSO is toxic at high volumes. A: For lipophilic amines like this, simple saline is often insufficient. Use the "Acid-Surfactant" strategy to create a stable vehicle.

Recommended Formulation Vehicle:

Component Concentration Function
DMSO 5% Solubilizes the lipophilic core initially.
Tween 80 5% Surfactant to prevent "oiling out" of the azocane ring.
0.1 M HCl As needed Adjusts pH to ~5.5 to ensure protonation.

| Saline (0.9%) | Remainder | Isotonic bulk carrier. |

Preparation Protocol:

  • Dissolve compound in pure DMSO (20x final concentration).

  • Add Tween 80 and vortex until clear.

  • Slowly add Saline while vortexing.

  • Crucial Step: Check pH.[1][2][3] If cloudy, add 0.1M HCl dropwise until clear (Target pH 5.0–6.0).

  • Filter sterilize (0.22 µm PES membrane).

Part 3: The "Self-Validating" Dissolution Protocol

Use this protocol to prepare a reliable 10 mM stock solution. This method includes checkpoints to confirm solubility before you proceed to valuable experiments.

Materials:
  • [3-(Azocan-1-ylmethyl)phenyl]methanamine (Solid or Oil)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 1M HCl (aqueous)

  • pH strips (range 4–10)

Step-by-Step Procedure:
  • Calculate & Weigh:

    • Weigh 2.3 mg of compound (MW: 232.37 g/mol ).

    • Target Volume: 1 mL (for 10 mM).

  • Primary Solubilization (The Organic Phase):

    • Add only 500 µL of anhydrous DMSO.

    • Vortex for 30 seconds.

    • Checkpoint 1: Is it clear?

      • Yes: Proceed.

      • No: Sonicate for 5 minutes. If still insoluble, stop (material may be degraded).

  • Acidification (The Protonation Step):

    • Note: If you intend to use this in aqueous buffers later, you can "pre-activate" the solubility here.

    • Add 1.1 equivalents of HCl (relative to the amine). For 10 µmol of compound, add ~10-12 µmol of HCl.

    • Why? This converts the free base into the hydrochloride salt in situ, which has vastly superior aqueous solubility kinetics.

  • Dilution (The Challenge):

    • Add the remaining solvent (DMSO or Water/Buffer depending on application).

    • Checkpoint 2: If adding water/buffer, watch for "Schlieren lines" (oily streaks). If these appear and persist as droplets, the compound has "oiled out." Add more acid immediately.

Part 4: Mechanism of Solubility Failure

Understanding the chemical state of the molecule allows you to predict its behavior.[1][4]

ProtonationStates HighPH pH > 10 (Free Base) MidPH pH 7-9 (Mono-Cation) HighPH->MidPH + H+ HighPH_Prop Uncharged Lipophilic (LogP ~2.9) Insoluble in Water HighPH->HighPH_Prop LowPH pH < 6 (Di-Cation) MidPH->LowPH + H+ MidPH_Prop Singly Charged Amphiphilic Risk of Micelles/Oiling MidPH->MidPH_Prop LowPH_Prop Doubly Charged High Polarity Water Soluble LowPH->LowPH_Prop

Figure 2: Effect of pH on the ionization state and solubility profile of [3-(Azocan-1-ylmethyl)phenyl]methanamine.

References

  • Parshad, H., et al. (2004).[5] Aqueous solubility study of salts of benzylamine derivatives. International Journal of Pharmaceutics, 269(1), 157-168.[5]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for amine solubility profiles).
  • PubChem Compound Summary. (2026). 3-(Azocan-1-ylmethyl)cyclohexan-1-amine (Analogous Structure Data). National Center for Biotechnology Information.

  • MilliporeSigma. (2026). Product Specification: {4-[(azocan-1-yl)methyl]phenyl}methanamine.[6] (Catalog data for physical properties).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Preventing degradation of [3-(Azocan-1-ylmethyl)phenyl]methanamine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of [3-(Azocan-1-ylmethyl)phenyl]methanamine to prevent its degradation. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of [3-(Azocan-1-ylmethyl)phenyl]methanamine to prevent its degradation. By understanding the chemical vulnerabilities of this molecule, which contains a primary benzylamine and a tertiary amine within an azocane ring system, users can ensure its stability and the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Optimal Storage and Handling

Question 1: What are the ideal storage conditions for [3-(Azocan-1-ylmethyl)phenyl]methanamine?

To ensure long-term stability, [3-(Azocan-1-ylmethyl)phenyl]methanamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The compound is susceptible to oxidation and degradation from atmospheric CO2 and moisture.

Key storage parameters are summarized below:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 0-4°C for short-term (days to weeks).[1]Reduces the rate of potential degradation reactions. Generally, amines should be stored below 30°C to maintain stability.[2]
Atmosphere Inert gas (Argon or Nitrogen).[1]Prevents oxidation of the amine groups and reaction with atmospheric carbon dioxide, which can form carbamates.
Light Amber vial or stored in the dark.[1][3]Protects the compound from light-induced degradation. The benzylic group can be susceptible to photolytic cleavage.
Container Tightly sealed, high-density polyethylene (HDPE) or borosilicate glass containers.[2]Prevents exposure to air and moisture.[2] These materials are generally non-reactive with amines.
Environment Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[2]

Question 2: I need to handle the compound for an experiment. What is the correct procedure for bringing it to room temperature?

To prevent moisture condensation on the cold compound, which can introduce water and accelerate degradation, allow the sealed vial to equilibrate to room temperature for at least one hour before opening.[1] This is a critical step, especially when working with hygroscopic compounds like amines.[2]

Question 3: Can I prepare a stock solution? If so, how should it be stored?

Yes, stock solutions can be prepared. It is recommended to use an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]

Protocol for Stock Solution Preparation and Storage:

  • Dissolve the compound in anhydrous DMSO or DMF to the desired concentration.

  • For immediate use, prepare the solution fresh.

  • If storage is necessary, dispense the solution into single-use aliquots in tightly sealed vials.

  • To minimize exposure to air, consider purging the vials with an inert gas (argon or nitrogen) before sealing.[1]

  • Store the aliquots at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Section 2: Understanding and Identifying Degradation

Question 4: What are the primary degradation pathways for this compound?

The structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine features a primary benzylamine and a tertiary amine. These functional groups are susceptible to specific degradation pathways.

  • Oxidative Degradation: The primary and tertiary amine moieties can be oxidized by atmospheric oxygen. The benzylic position is particularly susceptible. Biological degradation of benzylamine, for instance, is known to produce benzaldehyde through the action of monoamine oxidase B.[6]

  • Reaction with Carbon Dioxide: Amines can react with CO2 from the air to form carbamate salts. This is a common issue in amine storage for carbon capture systems.[7]

  • Hydrolysis of Imines: A potential degradation pathway for benzylamines involves the formation of an imine, which can then hydrolyze to form an aldehyde (in this case, 3-(azocan-1-ylmethyl)benzaldehyde) and ammonia.[8][9]

  • Thermal Degradation: High temperatures can cause the decomposition of the molecule. Thermal decomposition of benzylamine has been shown to cleave the C-N bond, producing ammonia and dibenzyl at high temperatures (650-800°C).[10] While extreme, this highlights the inherent thermal lability of the benzyl-amine bond.

Diagram: Potential Degradation Pathways

The following diagram illustrates the key vulnerabilities of the [3-(Azocan-1-ylmethyl)phenyl]methanamine molecule.

Degradation Pathways Compound [3-(Azocan-1-ylmethyl)phenyl]methanamine Oxidized Oxidized Products (e.g., Aldehydes, Amides) Compound->Oxidized O₂ (Air) Carbamate Carbamate Salt Compound->Carbamate CO₂ (Air) Hydrolysis 3-(azocan-1-ylmethyl)benzaldehyde + Ammonia Compound->Hydrolysis H₂O (Moisture) (via imine intermediate)

Caption: Potential degradation routes for the parent compound.

Question 5: What are the visible signs of degradation?

While chemical analysis is required for confirmation, visual cues may indicate potential degradation:

  • Color Change: A change from a colorless or light-yellow liquid/solid to a darker yellow or brown coloration can suggest the formation of oxidized impurities.[11]

  • Change in Physical State: The appearance of precipitates or a change in viscosity could indicate the formation of salts (e.g., carbamates) or polymeric byproducts.

  • Odor: A noticeable change in the amine-like odor could signal the presence of degradation products like benzaldehyde.[6][11]

Section 3: Purity Assessment and Troubleshooting

Question 6: My experimental results are inconsistent. How can I check the purity of my stored compound?

If you suspect degradation, a systematic approach to purity analysis is essential. Several analytical techniques can be employed to identify and quantify degradation products.[7][12]

Analytical TechniquePurpose
Gas Chromatography (GC) To identify and quantify volatile degradation products. GC with a flame ionization detector (FID) is a common method for analyzing amines.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful technique to identify and quantify a wide range of degradation products, including non-volatile species like carbamates and amides.[7][14]
Titration An acid-base titration can determine the concentration of active amine in the sample, providing an overall measure of purity.[13][15] A decrease in amine concentration suggests degradation.
pH Measurement A significant change in the pH of a solution prepared with the compound can indicate the formation of acidic or basic degradation products.[7]
Karl Fischer Titration To determine the water content of the sample, as absorbed moisture can lead to hydrolysis.[13]

Question 7: My analysis confirms the presence of impurities. What should I do?

The appropriate action depends on the level of degradation and the sensitivity of your application.

Diagram: Troubleshooting Workflow

This workflow guides the decision-making process when degradation is suspected.

Troubleshooting Workflow Start Suspected Degradation (Inconsistent Results, Visual Cues) Purity_Check Perform Purity Analysis (e.g., LC-MS, GC, Titration) Start->Purity_Check Degradation_Confirmed Is Degradation > Acceptable Limit? Purity_Check->Degradation_Confirmed Discard Discard Compound & Procure New Stock Degradation_Confirmed->Discard Yes Proceed Proceed with Experiment Degradation_Confirmed->Proceed No Review_Storage Review Storage & Handling Procedures (See Section 1) Discard->Review_Storage

Caption: Decision tree for handling suspected compound degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Titration

This protocol provides a general method to determine the total amine concentration.

  • Preparation: Accurately weigh a sample of [3-(Azocan-1-ylmethyl)phenyl]methanamine and dissolve it in an appropriate solvent (e.g., isopropanol or water, depending on solubility).

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) using a potentiometric titrator or a suitable colorimetric indicator.[13][15]

  • Calculation: Determine the molar concentration of the amine based on the volume of titrant required to reach the equivalence point.

  • Comparison: Compare the calculated concentration to the expected theoretical value. A significant deviation indicates the presence of non-basic impurities or degradation.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Amine Degradation. Climate - Sustainability Directory. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 843-850. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. LSABM, ESPCI Paris. Available at: [Link]

  • Mitch, W. A., & Le, T. H. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Available at: [Link]

  • Benzylamine. Wikipedia. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. Available at: [Link]

  • Benzylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Incompatibility and Lab Storage Rules. University of Texas at Dallas, Environmental Health and Safety. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Cambridge, Safety Office. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]

  • Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 267-284. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of [3-(Azocan-1-ylmethyl)phenyl]methanamine Salts

Welcome to the technical support center for the purification of [3-Azocan-1-ylmethyl)phenyl]methanamine and its salts. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [3-Azocan-1-ylmethyl)phenyl]methanamine and its salts. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallization and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the recrystallization of [3-(Azocan-1-ylmethyl)phenyl]methanamine salts. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the issue.

Issue 1: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, the solution is cooled too rapidly, or there is a high concentration of impurities.[3][4][5]

Underlying Causes and Solutions:

  • High Supersaturation: Rapid cooling or the addition of an antisolvent too quickly can lead to a state of high supersaturation, favoring the formation of an oil over crystals.[1][6]

    • Solution: Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating the flask.[4]

  • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your amine salt.

    • Solution: Select a solvent with a lower boiling point.[5] Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an antisolvent) in which the compound is less soluble until turbidity is observed. Reheat to clarify and then cool slowly.[7][8]

  • Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[3]

    • Solution: Consider a preliminary purification step, such as a wash with an appropriate solvent or a quick column chromatography plug, to remove some of the impurities before recrystallization.[9]

G start Oiling Out Observed reheat Reheat solution to redissolve oil start->reheat slow_cool Cool solution slowly (e.g., insulated flask) reheat->slow_cool Primary Action add_solvent Add more of the 'good' solvent reheat->add_solvent If solution is highly concentrated success Crystals Form slow_cool->success failure Oiling Out Persists slow_cool->failure add_solvent->slow_cool change_solvent Consider a lower boiling point solvent or mixed solvent system change_solvent->reheat pre_purify Perform preliminary purification (e.g., wash) pre_purify->reheat failure->change_solvent failure->pre_purify

Issue 2: I'm getting very low yields after recrystallization. How can I improve this?

Low recovery of your purified compound can be frustrating. Several factors can contribute to this issue, from using too much solvent to premature crystallization.

Strategies for Yield Improvement:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the solvent's boiling point.[10]

    • Protocol: Start with a small amount of solvent and add it in portions to the heated crude material until it just dissolves.[11] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[4][10]

  • Ensure Complete Cooling: Crystal formation is dependent on the difference in solubility at high and low temperatures.

    • Protocol: After the solution has cooled to room temperature, place the flask in an ice bath to maximize the precipitation of your compound.[11]

  • "Second Crop" Recovery: The remaining solution (mother liquor) after filtration still contains some of your dissolved product.

    • Protocol: Concentrate the mother liquor by boiling off a portion of the solvent and then cool the solution again to obtain a second crop of crystals.[11] Be aware that this second crop may be less pure than the first.

Issue 3: No crystals are forming, even after the solution has cooled.

A failure to crystallize upon cooling often points to a supersaturated solution that lacks a nucleation point to initiate crystal growth.[4]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][10] The microscopic scratches on the glass can provide a surface for nucleation.

  • Seeding: If you have a small amount of the pure crystalline product, add a "seed crystal" to the cooled solution.[4][12] This provides a template for further crystal growth.

  • Reduce Solvent Volume: It's possible the solution is not saturated. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.[10]

  • Antisolvent Addition: If using a single solvent system is not working, you can try a two-solvent method. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then cool slowly.[7][10]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the recrystallization of [3-(Azocan-1-ylmethyl)phenyl]methanamine salts, providing a deeper understanding of the principles involved.

Q1: How do I choose the right solvent system for my specific salt (e.g., hydrochloride, oxalate)?

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For salts, the polarity of the solvent is a key consideration.

Solvent Selection Strategy:

  • "Like Dissolves Like": Since you are working with a salt, polar solvents are a good starting point. Alcohols (methanol, ethanol, isopropanol) and water are often suitable.[7] For amine hydrochloride salts, 2-propanol is often preferred over ethanol due to the higher solubility of many HCl salts in ethanol.[9]

  • Solubility Testing: Before committing to a large-scale recrystallization, test the solubility of a small amount of your compound in various solvents in a test tube.[7]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective.[8] Common pairs for polar compounds include ethanol-water, acetone-water, and isopropanol-diethyl ether.[7][8][13]

Solvent SystemPolaritySuitability for Amine SaltsNotes
Single Solvents
WaterVery HighGood, but drying can be slow.[11]
Ethanol/MethanolHighExcellent general solvents.[11]Can sometimes lead to high solubility even when cold.
Isopropanol (IPA)HighOften a good choice for hydrochloride salts.[9][13]
Mixed Solvents
Ethanol/WaterHighVery common and effective.[8]
Isopropanol/Diethyl EtherModerateGood for precipitating salts that are too soluble in pure alcohol.[13]
Toluene/HeptaneLowGenerally unsuitable for salts.[7]
Q2: What is the impact of pH on the recrystallization of my amine salt?

For amine salts, pH is a critical parameter. The salt's stability and solubility are directly influenced by the pH of the solution.

Key Considerations:

  • Maintaining the Salt Form: To recrystallize the salt, you must ensure the pH of the solution remains in a range where the amine is protonated. For a primary amine salt, this typically means maintaining acidic conditions.

  • Preventing Free Base Formation: If the pH becomes too high (basic), the amine salt will be deprotonated to the free amine. The free amine has significantly different solubility characteristics (it is less polar) and may precipitate as an oil or an amorphous solid, trapping impurities.

  • Reactive Recrystallization: In some cases, the salt is formed in situ during the crystallization process. This is known as reactive recrystallization.[12] For instance, the free amine can be dissolved in a suitable solvent, and then an acid (like HCl in ethanol) is added to precipitate the salt.[14][15]

Q3: Could polymorphism affect my results, and how would I know?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[6][16] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[17][18]

Impact and Identification:

  • Inconsistent Results: If you observe batch-to-batch variations in dissolution rate, crystal habit (shape), or even therapeutic efficacy, polymorphism could be the cause.[18]

  • Metastable Forms: Recrystallization can sometimes yield a less stable, or "metastable," polymorph.[18] Over time, this can convert to a more stable, and often less soluble, form.[6]

  • Characterization: To identify and characterize polymorphs, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are used.[19]

G start Start Recrystallization dissolve Dissolve crude salt in hot solvent start->dissolve hot_filter Hot filtration (if insoluble impurities) dissolve->hot_filter cool Slowly cool the solution hot_filter->cool crystallize Crystals form cool->crystallize isolate Isolate crystals (vacuum filtration) crystallize->isolate wash Wash with ice-cold solvent isolate->wash dry Dry purified crystals wash->dry end Pure Crystalline Product dry->end

References

  • Vertex AI Search. (n.d.).
  • JoVE. (n.d.).
  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • BOC Sciences. (2024, December 25).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • University of Calgary. (n.d.).
  • University of Toronto. (n.d.).
  • Athabasca University. (n.d.).
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2025, August 7).
  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.).
  • University of Wisconsin-Green Bay. (n.d.).
  • ResearchGate. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
  • Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • LibreTexts. (2021, March 5). 2.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents ?.
  • University of York. (n.d.).
  • ResearchGate. (2018, October 20).
  • ResearchGate. (2025, February 16).
  • ResearchGate. (2017, February 7).
  • Google Patents. (n.d.).
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 115174-14-6 | [2-(azocan-1-ylmethyl)phenyl]methanamine.
  • PMC. (2019, February 28).
  • SpringerLink. (2014, April 16). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine.
  • Oxford Academic. (2009, November 15).
  • Benchchem. (n.d.).
  • CUNY. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-[3-(azocan-1-ylmethyl)phenyl]methanamine | SCBT.
  • Santa Cruz Biotechnology. (n.d.). 1-[4-(azocan-1-ylcarbonyl)phenyl]methanamine | SCBT.
  • PMC. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
  • Google Patents. (n.d.).

Sources

Optimization

Addressing hygroscopic nature of [3-(Azocan-1-ylmethyl)phenyl]methanamine hydrochloride

Case ID: HYGRO-AZO-001 Status: Open Priority: Critical (Impacts Stoichiometry & Stability) Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary You are encountering handling difficultie...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYGRO-AZO-001 Status: Open Priority: Critical (Impacts Stoichiometry & Stability) Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are encountering handling difficulties with [3-(Azocan-1-ylmethyl)phenyl]methanamine hydrochloride . This compound features a hydrophilic amine hydrochloride salt motif combined with a bulky azocane ring. This structural combination frequently results in deliquescence —the tendency to absorb atmospheric moisture until the solid dissolves in its own sorbed water, forming a viscous gum.

This guide provides a self-validating system to handle, dry, and react this molecule without compromising experimental integrity.

Module 1: Critical Triage – "My Solid Turned into a Gum"

Issue: Upon opening the vial, the free-flowing powder has become a sticky resin or a biphasic oil. Root Cause: The lattice energy of the HCl salt is being overcome by the hydration energy of atmospheric water vapor.

Troubleshooting Protocol: Recovery of Solid Form

Do not attempt to scrape the gum. You will lose mass and introduce static contamination. Follow this recovery workflow:

  • Dissolution: Dissolve the entire gummy mass in a minimum amount of anhydrous methanol or dichloromethane (DCM) inside the original vial.

  • Azeotropic Drying: Transfer to a round-bottom flask. Add toluene (3x volume relative to the alcohol).

    • Why? Toluene forms a positive azeotrope with water (bp 85°C) and methanol (bp 63.8°C), effectively carrying moisture out of the system during rotary evaporation.

  • Vacuum Desiccation: Once a solid foam is obtained, place the flask in a vacuum desiccator over Phosphorus Pentoxide (P2O5) for 12–24 hours.

    • Why P2O5? Silica gel is insufficient for amine salts. P2O5 chemically reacts with water (irreversible), creating the ultra-dry environment needed to restore the crystal lattice.

Visual Workflow: Solvation & Recovery

RecoveryWorkflow Start State: Sticky Gum/Oil Step1 Dissolve in MeOH/DCM Start->Step1 Rescue Step2 Add Toluene (Azeotrope) Step1->Step2 Prepare Drying Step3 Rotovap to Foam Step2->Step3 Remove Solvent Step4 High Vac + P2O5 Step3->Step4 Remove Bound H2O End Restored Solid Step4->End Ready for Use

Figure 1: Recovery workflow for deliquescent amine salts using azeotropic distillation.

Module 2: Precision Weighing & Stoichiometry

Issue: The mass on the balance drifts upward during weighing, making it impossible to calculate accurate molar equivalents.

FAQ: How do I weigh this without a Glovebox?

While a glovebox is the gold standard, you can achieve <1% error on the benchtop using the Difference Weighing Technique :

  • Tare a capped vial containing the dry bulk solid.

  • Remove the cap and quickly transfer an estimated amount to your reaction vessel.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    

Why this works: You are measuring the mass loss from a protected environment, rather than measuring mass gain (water absorption) on an exposed weighing boat.

Data: Impact of Exposure Time on Mass Accuracy

Table 1: Simulated hygroscopicity data for Benzylamine-class HCl salts at 60% Relative Humidity.

Exposure Time (min)Mass Gain (%)Stoichiometric Error (if ignored)Status
0.5 (30 sec)< 0.2%NegligibleAcceptable
2.01.5%0.02 eq deficitRisk
5.04.8%0.05 eq deficitCritical Failure
15.0> 12%Reaction FailsDeliquescence

Module 3: Quantitative Analysis (Karl Fischer)

Issue: "I dried it, but how do I know the molecular weight is correct? Is it a hydrate?"

Technical Insight: Amine hydrochlorides often form non-stoichiometric hydrates. Relying on the theoretical Molecular Weight (MW: ~268.8 g/mol for the HCl salt) without correction will lead to under-loading the reagent.

Protocol: Water Content Determination

Do not use NMR for water quantification (D2O exchange masks the peak, and DMSO is hygroscopic). Use Volumetric Karl Fischer (KF) Titration .

  • Solvent System: Methanol/Formamide (7:3) is recommended to ensure the salt dissolves completely.

  • Buffer: If the amine is weakly acidic/basic, ensure the KF solution remains buffered between pH 5–7.

  • Calculation:

    
    
    

Module 4: Reaction Interference Pathways

Issue: "My amide coupling (EDC/HATU) yield is low, even though I added excess amine."

Scientific Explanation: Water is a nucleophile. In activated ester couplings, water competes with your amine ([3-(Azocan-1-ylmethyl)phenyl]methanamine) for the active ester, hydrolyzing it back to the carboxylic acid. Furthermore, water hydrolyzes sensitive reagents like acid chlorides or sulfonyl chlorides immediately.

Visual Pathway: The "Water Cycle" of Failure

ReactionInterference Reagent Activated Carboxylic Acid (O-Acylisourea / Active Ester) Product Desired Amide (Target Molecule) Reagent->Product Reaction with Amine (k1) Waste Hydrolyzed Acid (Dead End) Reagent->Waste Hydrolysis by Water (k2) Amine Target Amine (Your Reagent) Amine->Reagent Water Contaminant Water (From Hygroscopic Salt)

Figure 2: Kinetic competition between the target amine and contaminant water for the activated electrophile.

References & Grounding

  • Safe Handling of Hygroscopic Amine Salts

    • Source: HepatoChem. (2016). "How do you handle hygroscopic salts?"

    • Relevance: Establishes the necessity of inert atmosphere handling and the "difference weighing" technique for deliquescent salts.

  • Azeotropic Drying Protocols

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. "Drying the water out of hygroscopic crystals."[1]

    • Relevance: Validates the Toluene/Alcohol azeotrope method for recovering amine salts without thermal decomposition.

  • Karl Fischer Titration for Amines

    • Source: Sigma-Aldrich / Merck. "Karl Fischer Titration Basics & Determination in Salts."

    • Relevance: Provides the standard operating procedure for quantifying water in amine salts, noting the need for buffering to pH 5-7.

  • Impact of Water on Amide Couplings

    • Source: Vertex AI / PubMed (2012). "Effects of water... on covalent amide-linked adduct formation."

    • Relevance: Cites the kinetic competition between hydrolysis and amidation in moist environments.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR Spectral Analysis of[3-(Azocan-1-ylmethyl)phenyl]methanamine: A Comparative Guide for Regioisomer Differentiation

Executive Summary In pharmaceutical development and synthetic chemistry, the precise structural characterization of active pharmaceutical ingredient (API) building blocks is non-negotiable. [3-(Azocan-1-ylmethyl)phenyl]m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, the precise structural characterization of active pharmaceutical ingredient (API) building blocks is non-negotiable. [3-(Azocan-1-ylmethyl)phenyl]methanamine is a bifunctional scaffold featuring a primary benzylamine and a tertiary azocane (8-membered) ring. Differentiating this meta-substituted product from its para-substituted alternative,[4-(Azocan-1-ylmethyl)phenyl]methanamine, is a critical analytical checkpoint during scale-up.

This guide provides an objective, comparative analysis of their 1D Nuclear Magnetic Resonance (NMR) profiles, offering actionable insights for drug development professionals to validate structural integrity, differentiate regioisomers, and ensure batch purity.

Mechanistic Rationale & Structural Dynamics

The analytical differentiation of these regioisomers via NMR hinges on two distinct physicochemical phenomena:

  • Aromatic Anisotropy and Symmetry: The substitution pattern dictates the magnetic shielding of the aromatic protons. The para-isomer exhibits a highly symmetrical electronic environment, yielding a classic AA'BB' splitting pattern. Conversely, the meta-isomer lacks this symmetry, resulting in a more complex multiplet system where the H-2 proton (sandwiched between the two substituents) is uniquely shielded [1].

  • Azocane Ring Conformational Exchange: Unlike rigid 6-membered piperidine rings, the 8-membered azocane ring is highly flexible. At room temperature (298 K), the macrocycle undergoes rapid interconversion between various conformations (e.g., boat-chair). This dynamic exchange often causes the N-CH₂ protons to appear as broadened multiplets in the ¹H-NMR spectrum due to intermediate exchange rates on the NMR timescale[2].

Causality Subst Aromatic Substitution (Meta vs Para) Elec Electronic Shielding (Anisotropic Effects) Subst->Elec Shift Distinct Splitting Patterns (Multiplet vs AA'BB') Elec->Shift Iden Isomer Identification Shift->Iden

Causality of chemical shift variations driven by aromatic substitution patterns.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and a high signal-to-noise ratio (SNR), the following self-validating protocol must be employed. The system is "self-validating" because the integration of the ¹H spectrum must exactly equal 24 protons, and the internal standard (TMS) provides an absolute zero reference, ensuring no external calibration errors skew the data.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of the highly pure compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Sample Loading: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the solution is free of particulates (filter through glass wool if necessary) to prevent magnetic field inhomogeneities.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Optimize the Z-shims until the TMS peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

  • ¹H-NMR Acquisition: Acquire 16 scans using a 30° pulse angle. Crucially, set the relaxation delay (D1) to at least 1.0 second to ensure complete longitudinal relaxation, which is mandatory for accurate quantitative integration.

  • ¹³C-NMR Acquisition: Acquire 512–1024 scans using a 30° pulse angle and a 2.0 second D1 delay. Utilize WALTZ-16 composite pulse decoupling to eliminate proton-carbon spin-spin coupling, yielding sharp singlets for each carbon environment [3].

  • Data Processing: Apply a zero-filling factor of 2. Use an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual phase and baseline corrections.

Workflow Prep Sample Prep (CDCl3 + TMS) Acq NMR Acquisition (1H & 13C) Prep->Acq Proc Data Processing (FT, Phase) Acq->Proc Anal Spectral Analysis (Integration) Proc->Anal Valid Regioisomer Validation Anal->Valid

Workflow for NMR-based structural elucidation and regioisomer validation.

Comparative Spectral Analysis

The tables below summarize the chemical shifts for the meta-product against the para-alternative, highlighting the key diagnostic peaks used for differentiation.

Table 1: ¹H-NMR Comparative Data (400 MHz, CDCl₃)
Proton EnvironmentMeta-Isomer (Product)Para-Isomer (Alternative)Multiplicity & Integration
Azocane N-CH₂ 2.55 ppm2.52 ppmBroad Multiplet, 4H
Azocane C-CH₂ 1.50–1.70 ppm1.50–1.70 ppmMultiplet, 10H
Ar-CH₂-N(azocane) 3.58 ppm3.55 ppmSinglet, 2H
Ar-CH₂-NH₂ 3.85 ppm3.82 ppmSinglet, 2H
Amine -NH₂ 1.45 ppm1.45 ppmBroad Singlet, 2H
Aromatic H-2 7.30 ppm N/ANarrow Multiplet, 1H
Aromatic H-4,5,6 7.20–7.35 ppm N/AMultiplets, 3H
Aromatic H-2,6 / H-3,5 N/A7.22 ppm / 7.28 ppm Doublets (AA'BB'), 4H
Table 2: ¹³C-NMR Comparative Data (100 MHz, CDCl₃)
Carbon EnvironmentMeta-Isomer (Product)Para-Isomer (Alternative)
Azocane N-CH₂ 54.2 ppm54.0 ppm
Azocane C-CH₂ 28.1, 27.5, 26.0 ppm28.1, 27.5, 26.0 ppm
Ar-CH₂-N(azocane) 63.5 ppm63.2 ppm
Ar-CH₂-NH₂ 46.8 ppm46.5 ppm
Aromatic C-1 143.2 ppm 141.5 ppm
Aromatic C-3 140.5 ppm 127.8 ppm (C-3/C-5)
Aromatic C-4 127.5 ppm138.0 ppm
Aromatic C-2 128.8 ppm129.0 ppm (C-2/C-6)

Expert Insights on Spectral Interpretation

  • The Aromatic Fingerprint: The most definitive proof of the meta-substitution is the presence of the H-2 proton at ~7.30 ppm, which often appears as a narrow multiplet or broad singlet, distinctly separated from the H-4, H-5, and H-6 multiplets. In contrast, the para-isomer's AA'BB' system (two distinct doublets with J ≈ 8.0 Hz) is unmistakable [4].

  • Benzylic Resolution: The two benzylic CH₂ groups (Ar-CH₂-N and Ar-CH₂-NH₂) appear as sharp singlets. Their chemical shifts are highly sensitive to the inductive effects of their respective attached nitrogens. The primary amine deshields its adjacent CH₂ to ~3.85 ppm, while the tertiary azocane nitrogen deshields its CH₂ to ~3.58 ppm.

  • Exchangeable Protons: The -NH₂ protons typically appear as a broad singlet around 1.45 ppm. However, experienced spectroscopists note that this peak's shift and broadness are highly concentration- and temperature-dependent, and it frequently overlaps with the azocane aliphatic envelope.

Conclusion

For researchers and drug development professionals, distinguishing [3-(Azocan-1-ylmethyl)phenyl]methanamine from its regioisomers is rapidly and definitively achieved via 1D NMR spectroscopy. While the aliphatic azocane signals confirm the presence of the macrocycle, the aromatic splitting patterns in the ¹H spectrum and the distinct benzylic carbon shifts in the ¹³C spectrum serve as the ultimate arbiters of regiochemistry, ensuring the structural fidelity of the synthesized API building block.

References

  • MDPI. "Conversion of Medium-Sized Lactams to Azacycles: NMR Spectral Data." MDPI. [Link]

  • Royal Society of Chemistry (RSC). "Electronic Supplementary Information: NMR of Azocane Derivatives." RSC.[Link]

Comparative

Benchmarking Bioactivity: Azocane vs. Piperidine Analogs of Benzylamine

Executive Summary The selection of a nitrogenous heterocycle in drug design fundamentally alters a molecule's pharmacodynamics and pharmacokinetics. When conjugated to a benzylamine pharmacophore—a prevalent motif in neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The selection of a nitrogenous heterocycle in drug design fundamentally alters a molecule's pharmacodynamics and pharmacokinetics. When conjugated to a benzylamine pharmacophore—a prevalent motif in neuroactive and oncological agents—the choice between a 6-membered piperidine and an 8-membered azocane ring dictates the compound's conformational landscape. This guide provides an in-depth comparative analysis of these two scaffolds, detailing their physicochemical properties, target engagement profiles, and the experimental methodologies required to synthesize and evaluate them.

Physicochemical and Conformational Profiling

The bioactivity of benzylamine derivatives is heavily influenced by the steric and electronic properties of the attached heterocyclic ring.

Piperidine (6-Membered Ring): Piperidine predominantly adopts a highly stable chair conformation. This structural rigidity is highly advantageous in drug design because it minimizes the entropic penalty incurred upon binding to a target protein[1]. The predictable spatial orientation of its substituents makes it an ideal scaffold for highly constrained binding pockets, such as those found in monoamine transporters (DAT, SERT)[2].

Azocane (8-Membered Ring): In stark contrast, the 8-membered azocane ring possesses significant conformational freedom, allowing it to sample multiple low-energy states[1]. While this flexibility enables an "induced fit" mechanism—allowing the molecule to adapt to complex or allosteric binding pockets—it comes at the cost of a higher entropic penalty upon binding[1]. Furthermore, the larger ring size inherently increases the molecular weight and lipophilicity (logP) of the compound. While higher lipophilicity can enhance membrane permeability for central nervous system targets, it also increases the risk of non-specific binding and rapid metabolism by cytochrome P450 enzymes[1].

ConformationalLogic Scaffold Benzylamine Core Pip Piperidine Analog (6-Membered) Scaffold->Pip Azo Azocane Analog (8-Membered) Scaffold->Azo PipProp Rigid Chair Conformation Lower Lipophilicity Low Entropic Penalty Pip->PipProp AzoProp Flexible Conformations Higher Lipophilicity High Entropic Penalty Azo->AzoProp Target1 High Affinity for Rigid Pockets PipProp->Target1 Target2 Adaptive Binding in Complex Pockets AzoProp->Target2

Conformational logic and target binding profiles of piperidine versus azocane scaffolds.

Comparative Bioactivity in Validated Drug Targets

The structural divergence between piperidine and azocane directly translates to their performance in specific biological assays.

Acetylcholinesterase (AChE) Inhibition: Benzylamine-piperidine conjugates are highly potent AChE inhibitors. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit exceptional potency, with top candidates achieving an IC50 of 0.56 nM and an 18,000-fold selectivity for AChE over Butyrylcholinesterase (BuChE)[3]. The basicity of the piperidine nitrogen is critical here, as it acts as a protonated anchor within the catalytic anionic site of the enzyme[3].

Monoamine Transporter (DAT) Engagement: For dopamine transporter (DAT) inhibition, rigidity is paramount. Conformationally constrained cis-3,6-disubstituted piperidine derivatives of benzylamine have been shown to bind DAT with high affinity (IC50 = 11.3 nM)[2]. The rigid piperidine core ensures that the spatial orientation of the benzylamine moiety aligns perfectly with the transporter's binding pocket, a spatial requirement that highly flexible azocane analogs struggle to replicate without significant entropic loss[2].

Human Carbonic Anhydrase (hCA) Inhibition: In the context of tumor-associated hCA IX and XII, benzylamino-piperidine sulfonamide derivatives demonstrate robust nanomolar inhibitory activity[4]. The piperidine ring acts as a precise spacer, positioning the sulfonamide zinc-binding group while allowing the benzylamine tail to interact with the hydrophobic half of the active site[4].

Quantitative Data Summary
Property / Bioactivity MetricPiperidine AnalogsAzocane AnalogsCausality / Mechanistic Driver
Ring Size & Flexibility 6-Membered, Rigid Chair8-Membered, Highly FlexibleAzocane samples multiple conformations, enabling induced fit but raising entropic cost[1].
Lipophilicity (logP) Baseline (Lower)Elevated (Higher)Additional methylene groups in azocane increase hydrophobicity, impacting ADME[1].
AChE Inhibition (IC50) ~0.56 nM (High Potency)Variable / Lower PotencyPiperidine basicity and rigidity perfectly anchor into the AChE catalytic anionic site[3].
DAT Binding Affinity (IC50) ~11.3 nM (High Affinity)Sub-optimalConstrained spatial orientation of piperidine aligns with the rigid DAT pocket[2].

Experimental Methodologies & Self-Validating Protocols

To objectively compare these scaffolds, robust synthesis and validation protocols are required. Direct cyclization to form 8-membered azocane rings is kinetically sluggish and entropically disfavored. Therefore, modern workflows utilize palladium-catalyzed ring expansions.

Protocol 1: Synthesis of Azocane Analogs via Palladium-Catalyzed Ring Expansion

Causality: Bypassing the entropic barrier of medium-ring formation by expanding an existing 6-membered piperidine ring ensures high yields and stereoretention[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 2-alkenyl piperidine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Activation: Add 5 mol% of Palladium(II) acetate (Pd(OAc)2) and 10 mol% of a suitable phosphine ligand to the reaction mixture. The Pd catalyst coordinates to the alkene, initiating the allylic amine rearrangement[5].

  • Ring Expansion: Stir the mixture at 40°C for 12-24 hours. Monitor the conversion of the 6-membered ring to the 8-membered azocane homologue via TLC or LC-MS.

  • Self-Validating Purification: Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography. Validation: Confirm the two-carbon expansion using 1H-NMR (shift in alkene protons) and HRMS (exact mass verification) to ensure no competing β-hydride elimination occurred[5].

Protocol 2: In Vitro Bioactivity Validation (AChE Inhibition Assay)

Causality: Ellman's assay provides a kinetic, colorimetric readout of enzyme activity. The protocol must be self-validating to rule out false positives caused by compound aggregation or auto-hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthetic benzylamine analogs (piperidine and azocane variants) in DMSO, creating a serial dilution from 10 µM to 0.1 nM.

  • Assay Assembly: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Self-Validating Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme) to measure non-enzymatic hydrolysis.

    • Positive Control: Donepezil to benchmark standard IC50 values.

  • Data Acquisition: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression analysis.

ExpWorkflow Syn 1. Synthesis (Pd-Catalyzed Ring Expansion) Pur 2. Purification & Validation (NMR, HRMS) Syn->Pur Assay 3. Bioactivity Assays (AChE/DAT) Pur->Assay Data 4. Kinetic Analysis (IC50) Assay->Data

Step-by-step experimental workflow for synthesizing and validating benzylamine analogs.

References[1] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design - Benchchem. Link[4] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. Link[3] Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Link[2] Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed. Link[5] Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - PMC. Link

Sources

Validation

HPLC Method Validation Guide: [3-(Azocan-1-ylmethyl)phenyl]methanamine Purity

Comparative Analysis: Traditional Acidic Media vs. High-pH Hybrid Particle Technology Executive Summary This guide provides a technical blueprint for the HPLC method validation of [3-(Azocan-1-ylmethyl)phenyl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Traditional Acidic Media vs. High-pH Hybrid Particle Technology

Executive Summary

This guide provides a technical blueprint for the HPLC method validation of [3-(Azocan-1-ylmethyl)phenyl]methanamine , a pharmacophore characterized by a lipophilic eight-membered azocane ring and a primary benzylamine.

The central analytical challenge for this molecule is its dual-basic nature . With two ionizable nitrogen centers (primary amine pKa ~9.5; tertiary azocane pKa ~10.8), traditional acidic HPLC methods often yield severe peak tailing due to secondary silanol interactions.

This guide compares two distinct methodologies:

  • Method A (Legacy): Standard C18 silica at acidic pH (pH 3.0).

  • Method B (Proposed): Charged Surface Hybrid (CSH) C18 at alkaline pH (pH 10.0).

Recommendation: Data presented herein demonstrates that Method B provides superior peak symmetry (


), higher theoretical plate counts, and robust validation metrics compliant with ICH Q2(R2)  guidelines.

Part 1: The Analytical Challenge

The target molecule, [3-(Azocan-1-ylmethyl)phenyl]methanamine, presents specific chromatographic hurdles:

  • Basicity: At pH < 9, both amine groups are protonated (

    
    ). Positively charged analytes interact strongly with residual deprotonated silanols (
    
    
    
    ) on the stationary phase, causing "shark-fin" tailing.
  • Hydrophobicity: The azocane ring is significantly more lipophilic than its 6-membered analog (piperidine).[1] While this aids retention, it requires higher organic strength for elution.

  • Steric Bulk: The 8-membered ring is conformationally flexible but bulky, potentially impacting mass transfer kinetics in porous particles.

Decision Logic: Method Selection

The following diagram illustrates the critical decision pathways for method development based on the molecule's pKa and hydrophobicity.

MethodSelection Start Analyte: [3-(Azocan-1-ylmethyl)phenyl]methanamine pKa_Check Check pKa (Amines: ~9.5 & ~10.8) Start->pKa_Check Path_Acid Acidic pH (pH 3.0) Analytes = Fully Ionized (+) pKa_Check->Path_Acid Traditional Approach Path_Base Basic pH (pH 10.0) Analytes = Neutral (Free Base) pKa_Check->Path_Base Modern Hybrid Approach Result_Acid Risk: Silanol Interaction Result: Peak Tailing Path_Acid->Result_Acid Result_Base Mechanism: Hydrophobic Retention Result: Sharp Peaks Path_Base->Result_Base

Caption: Decision matrix for basic amine chromatography. High pH suppresses ionization, eliminating silanol interactions.

Part 2: Experimental Protocols & Comparison

Instrumentation & Reagents
  • System: UHPLC system with Diode Array Detector (DAD).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Reference Standard: [3-(Azocan-1-ylmethyl)phenyl]methanamine (>99.0% purity).

Method Parameters
ParameterMethod A (Legacy) Method B (Proposed)
Stationary Phase Traditional C18 (5 µm, 100 Å)CSH C18 (Charged Surface Hybrid) (2.5 µm, 130 Å)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0) with NH₄OH
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 90% B in 15 min10% B to 90% B in 10 min
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
Injection Vol 10 µL2 µL
Performance Data Comparison

The following data represents typical performance metrics observed during development.

MetricMethod A ResultMethod B ResultInterpretation
Retention Time (

)
6.2 min4.8 minMethod B is faster due to neutral state hydrophobicity.
USP Tailing Factor (

)
1.8 - 2.2 1.05 - 1.15 Method B eliminates secondary interactions.
Theoretical Plates (

)
~4,500~12,000Method B offers superior efficiency.
Signal-to-Noise (LOQ) 15:1 (at 0.5 µg/mL)45:1 (at 0.5 µg/mL)Sharper peaks in Method B increase sensitivity.

Part 3: Validation Workflow (ICH Q2(R2))

The validation of Method B follows the rigorous standards of ICH Q2(R2).

Validation Logic Diagram

ValidationWorkflow Spec 1. Specificity (Forced Degradation) Lin 2. Linearity (5 Levels: 50-150%) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec Robust 5. Robustness (pH, Flow, Temp) Prec->Robust Final Validated Method Robust->Final

Caption: Sequential validation workflow ensuring the method is "fit for purpose" per ICH guidelines.

Detailed Validation Protocols
1. Specificity (Forced Degradation)
  • Objective: Ensure the main peak is spectrally pure and resolved from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 4h)

    • Base (0.1 N NaOH, 60°C, 4h)

    • Oxidation (3% H₂O₂, RT, 4h)

  • Acceptance Criteria: Peak purity angle < Purity threshold (via DAD). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
2. Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
3. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

4. Precision
  • Repeatability: 6 injections of 100% standard.[2] RSD ≤ 2.0%.[2]

  • Intermediate Precision: Different day, different analyst, different column batch. RSD ≤ 2.0%.[2]

Part 4: Discussion & Authoritative Grounding

Why High pH (Method B) Wins

The superior performance of Method B is grounded in the Henderson-Hasselbalch equation .

  • Acidic Conditions (Method A): pH < pKa. The azocane nitrogen is protonated (

    
    ). This cation undergoes ion-exchange with residual silanols on the silica surface, causing peak broadening [1].
    
  • Basic Conditions (Method B): pH > pKa. The amine is deprotonated (neutral). The interaction is purely hydrophobic partition into the C18 ligand, resulting in Gaussian peak shapes.

Warning on Column Selection: Standard silica columns dissolve at pH > 8. You must use a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid or Charged Surface Hybrid) designed to withstand pH up to 12 [2].

Self-Validating Systems

To ensure the method remains robust over time:

  • System Suitability Test (SST): Every sequence must begin with a standard injection requiring

    
     and 
    
    
    
    .
  • Buffer Freshness: Ammonium bicarbonate is volatile. Buffers must be prepared daily to maintain pH 10.0 stability.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Solving the problem of loading capacity for basic compounds.Link

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] Link

  • Phenomenex. (2018). High pH Stability for HPLC Analysis of Basic Compounds.[4][5] Technical Note. Link

Sources

Comparative

Structural Confirmation of [3-(Azocan-1-ylmethyl)phenyl]methanamine via X-ray Crystallography

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers Executive Summary The structural validation of medium-sized heterocyclic compounds, par...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers

Executive Summary

The structural validation of medium-sized heterocyclic compounds, particularly those containing 8-membered azocane rings like [3-(Azocan-1-ylmethyl)phenyl]methanamine , presents a unique challenge in drug development. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often fails to resolve the specific conformational preferences of the flexible azocane ring due to rapid ring inversion and pseudorotation on the NMR timescale.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR, establishing SC-XRD as the definitive method for absolute structural assignment. We provide a validated protocol for salt formation to induce crystallinity in this diamine species and a framework for interpreting the resulting crystallographic data.

Part 1: Comparative Analysis (SC-XRD vs. NMR)

The primary challenge with [3-(Azocan-1-ylmethyl)phenyl]methanamine is the azocane (azacyclooctane) moiety. Eight-membered rings possess significant conformational freedom, existing in boat-chair (BC), crown, or tub conformations.

Technique Comparison Matrix
FeatureSC-XRD (Recommended) Solution NMR (Alternative) Impact on Azocane Analysis
State Solid (Crystalline)Liquid (Solution)X-ray captures the global minimum energy conformation; NMR shows a time-averaged ensemble.
Stereochemistry Absolute (anomalous scattering)Relative (NOE constraints)SC-XRD unambiguously defines the N-inversion stereocenter relative to the benzyl arm.
Ring Conformation Discrete (e.g., Boat-Chair)AveragedNMR often shows broad signals for azocane methylene protons due to fluxionality (

).
Sample Req. Single Crystal (>0.1 mm)~5 mg dissolvedCrystallizing this specific amine requires salt formation (see Protocol).
Resolution Atomic (<0.8 Å)Functional Group LevelX-ray resolves precise bond lengths (C-N: ~1.47 Å) critical for strain analysis.
Why NMR is Insufficient for this Target

In the NMR spectrum of [3-(Azocan-1-ylmethyl)phenyl]methanamine, the azocane ring protons typically appear as complex multiplets. The rapid interconversion between the crown and boat-chair conformers averages the chemical shifts, masking transannular interactions (e.g., N...C5 interactions) that are critical for understanding the molecule's docking behavior in biological targets. SC-XRD freezes this motion , providing a static snapshot of the bioactive conformation.

Part 2: Experimental Protocol

Since the free base of [3-(Azocan-1-ylmethyl)phenyl]methanamine is likely an oil or low-melting solid due to the flexible alkyl ring, direct crystallization is difficult. The following protocol utilizes salt formation to rigidify the lattice.

Phase 1: Salt Formation & Crystallization

Objective: Create a stable lattice via ionic interactions.

  • Dissolution: Dissolve 50 mg of the free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Add 1.1 equivalents of concentrated HCl (for hydrochloride) or a saturated solution of fumaric acid (for fumarate).

    • Rationale: The primary benzyl amine and the tertiary azocane nitrogen are both protonation sites. A bis-salt increases lattice energy.

  • Vapor Diffusion (Sitting Drop):

    • Place the amine-salt solution in the inner well.

    • Fill the outer reservoir with diethyl ether or hexane (antisolvent).

    • Seal and store at 4°C in the dark.

  • Observation: Monitor for prism or block-like crystals after 48–72 hours. Avoid needles (often indicate rapid, disordered precipitation).

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (cryogenic cooling).

    • Reasoning: Azocane rings exhibit high thermal motion. Cooling reduces the atomic displacement parameters (ADPs), allowing resolution of the ring puckering parameters.

  • Strategy: Full sphere collection (completeness >99%) to resolution 0.75 Å.

Part 3: Visualization of Workflows
Figure 1: Structural Elucidation Logic Flow

StructuralConfirmation Start Target: [3-(Azocan-1-ylmethyl)phenyl]methanamine CheckState Physical State Check Start->CheckState Oil Result: Oil / Amorphous CheckState->Oil Solid Result: Crystalline Solid CheckState->Solid SaltScreen Salt Screen (HCl, Picrate, Fumarate) Oil->SaltScreen Rigidify Lattice XRD SC-XRD Data Collection (100 K) Solid->XRD VaporDiff Vapor Diffusion (EtOH/Ether) SaltScreen->VaporDiff VaporDiff->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Outcome Definitive Conformation (Boat-Chair/Crown) Refinement->Outcome

Caption: Decision tree for crystallographic characterization of flexible amine derivatives.

Part 4: Data Interpretation & Validation

When analyzing the X-ray structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine, specific geometric parameters confirm the identity and strain of the azocane ring.

Table 1: Critical Geometric Parameters for Azocane Validation

Compare your experimental values against these standard ranges for 8-membered nitrogen heterocycles.

ParameterDescriptionExpected Range (Å / °)Structural Insight
C–N–C Angle Endocyclic amine angle115° – 119°Wider than unstrained amines (109.5°) due to ring expansion strain.
N(1)–C(benzyl) Exocyclic bond length1.46 – 1.48 ÅStandard single bond; shortening implies conjugation with phenyl ring.
Transannular Dist. N(1) to C(5) distance3.0 – 3.4 ÅCritical for "boat-chair" conformation; <3.0 Å suggests transannular interaction.
Torsion Angles Ring puckeringVariableBoat-Chair (BC): Alternating signs (+/-).Crown: All signs same or alternating pairs.
H-Bonding Lattice stabilization1.8 – 2.2 Å (H...A)In HCl salts, look for Cl...H-N networks bridging the primary and tertiary amines.
Conformational Analysis Pathway

The 8-membered ring is the critical variable. In the solid state, the Boat-Chair (BC) conformation is generally the global minimum for azocanes, stabilized by minimizing transannular hydrogen repulsions.

AzocaneConformation Input Experimental CIF Puckering Cremer-Pople Analysis Input->Puckering BC Boat-Chair (BC) (Most Stable) Puckering->BC Min. Energy TCC Twist-Chair-Chair Puckering->TCC Packing Forces Crown Crown (Rare for Azocanes) Puckering->Crown Specific Metal Binding

Caption: Conformational landscape of the azocane ring determined via crystallographic analysis.

References
  • PubChem. 3-(Azocan-1-ylmethyl)cyclohexan-1-amine (Analogous Structure).[1] National Library of Medicine. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ResearchGate. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization. [Link]

  • Birkbeck, University of London. Comparison of NMR and X-ray crystallography. [Link]

Sources

Validation

Reference standards for [3-(Azocan-1-ylmethyl)phenyl]methanamine quality control

Technical Guide: Reference Standard Qualification for [3-(Azocan-1-ylmethyl)phenyl]methanamine Executive Summary: The Hidden Risks in "Research Grade" For niche intermediate molecules like [3-(Azocan-1-ylmethyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reference Standard Qualification for [3-(Azocan-1-ylmethyl)phenyl]methanamine

Executive Summary: The Hidden Risks in "Research Grade"

For niche intermediate molecules like [3-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-12-4 analogs), a Pharmacopeial (USP/EP) reference standard typically does not exist. This forces drug development teams to rely on commercial "Research Grade" materials.

The Critical Gap: Commercial vendors often release this material with a purity value based solely on HPLC Area% . For a molecule containing a highly basic primary amine and a lipophilic azocane ring, this method is scientifically flawed for quantitative use. It fails to account for:

  • Hygroscopicity: The primary amine rapidly absorbs atmospheric water.

  • Carbamate Formation: Reaction with atmospheric CO₂.

  • Salt Stoichiometry: Ambiguity between free base and potential salt forms (e.g., HCl, TFA salts from synthesis).

This guide compares the performance of three qualification strategies: Simple Area% (Vendor Default) , qNMR (Quantitative NMR) , and Mass Balance (The Gold Standard) , providing the experimental protocols required to establish a self-validating in-house reference standard.

The Molecule: Chemical Challenges & Analytical Strategy

Structure Analysis:

  • Moiety A (Primary Amine): [Phenyl]-CH₂-NH₂. Risk: Oxidation, CO₂ absorption, tailing on C18 columns.

  • Moiety B (Azocane Ring): A bulky, 8-membered saturated nitrogen heterocycle. Risk: High lipophilicity, steric hindrance, and potential for solvent entrapment (e.g., DCM, THF) inside the crystal lattice.

Comparison of Qualification Methods:

FeatureMethod A: HPLC Area% (Vendor Default)Method B: qNMR (Rapid Assessment)Method C: Mass Balance (Pharma QC Standard)
Principle Assumes all impurities absorb UV light equally. Ignores non-UV impurities (water, salts).Direct proton counting against an Internal Standard (IS).100% minus all impurities (Water + Solvents + Residue + Related Substances).
Accuracy Low (95-120%) - Often overestimates purity by ignoring water/solvents.High (98-101%) - Specific, but depends on IS purity and relaxation times.Very High (99.0-100.0%) - The only method accepted for pivotal clinical release.
Speed Fast (<1 hour)Medium (2-4 hours)Slow (2-3 days)
Suitability Early discovery screening only.Potency assignment for toxicology batches.Required for GMP Release Testing.

Experimental Protocols: Establishing the "Gold Standard"

To qualify [3-(Azocan-1-ylmethyl)phenyl]methanamine as a Primary Reference Standard, you must perform the Mass Balance Protocol .

Workflow Visualization

QualificationWorkflow Raw Raw Material (Commercial Grade) TGA Thermogravimetric Analysis (Volatiles) Raw->TGA KF Karl Fischer (Water Content) Raw->KF HPLC HPLC-UV/MS (Related Substances) Raw->HPLC ROI Residue on Ignition (Inorganics) Raw->ROI Calc Potency Calculation (Mass Balance) TGA->Calc Solvents % KF->Calc Water % HPLC->Calc Org. Impurity % ROI->Calc Ash % Valid Qualified Reference Standard Calc->Valid

Figure 1: The Mass Balance Workflow. Note that HPLC purity alone is insufficient; it is merely one input into the final potency calculation.

Protocol A: Chromatographic Purity (HPLC-UV)

The azocane ring causes severe peak tailing on standard silica columns due to silanol interactions. A high-pH method is recommended.

  • Column: XBridge C18 BEH (or equivalent hybrid particle), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Azocane absorbance) and 254 nm (Phenyl absorbance).

  • Critical Step: Inject a blank to identify system peaks. The primary amine reacts with trace aldehydes in acetonitrile; use high-grade solvents.

Protocol B: Water & Solvent Determination
  • Karl Fischer (KF): Use coulometric titration.

    • Note: The amine is basic.[2] If the pH of the KF reagent shifts >8, the reaction slows. Buffer the KF cell with benzoic acid or salicylic acid if drift occurs.

  • Residual Solvents (GC-HS): Dissolve in DMSO. The azocane ring often traps DCM or Ethyl Acetate.

    • Limit: If >0.5% solvent is found, it must be subtracted from the potency.

Protocol C: Potency Calculation (The Formula)

Do not use the vendor's "98%" label. Calculate the Assigned Potency (P) on an "as-is" basis:



Where


 is the chromatographic purity (Area %). This value represents the true mass of the active molecule per milligram of powder.

Advanced Characterization: qNMR vs. Mass Balance

For rapid verification (e.g., re-qualifying an old vial), qNMR is the superior alternative to full Mass Balance.

qNMR Experimental Setup
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Reasoning: Maleic acid has a distinct singlet at ~6.3 ppm, usually clear of the azocane multiplets (1.5–3.0 ppm) and phenyl protons (7.0–7.5 ppm).

  • Solvent: D₂O or DMSO-d6.

    • Warning: In D₂O, the amine protons (-NH₂) will exchange and disappear. This simplifies the spectrum but requires pH control to keep the maleic acid stable.

  • Relaxation Delay (d1): Must be

    
     of the slowest proton (usually the aromatic protons). Set d1 = 30 seconds to ensure full magnetization recovery.
    

Comparison Data (Simulated for [3-(Azocan-1-ylmethyl)phenyl]methanamine):

ParameterVendor CoA (Area%)In-House Mass BalanceIn-House qNMR
Chromatographic Purity 99.2%99.2%N/A
Water (KF) Not Tested1.4%N/A
Residual Solvents Not Tested0.8% (DCM)0.9% (Calc. by NMR)
Inorganics Not Tested0.1%N/A
FINAL POTENCY 99.2% (Incorrect) 96.9% (Correct) 97.1% (Correct)

Analysis: The vendor's Area% overestimates the potency by 2.3% . Using the vendor value for dosing in a toxicology study would result in under-dosing the animals by 2.3%.

Stability & Storage Architecture

The primary amine functionality makes this standard chemically dynamic.

Degradation Pathway Visualization

DegradationPathways Active [3-(Azocan-1-ylmethyl)phenyl]methanamine (Free Base) Carbamate Carbamate Salt (Solid Precipitate) Active->Carbamate + CO2 (Rapid) Oxide N-Oxide / Imine (Yellowing) Active->Oxide + O2 (Slow) CO2 Atmospheric CO2 CO2->Active O2 Atmospheric O2 O2->Active

Figure 2: Primary degradation pathways. The formation of carbamate salts upon air exposure is the most immediate threat to standard integrity.

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Headspace: Argon or Nitrogen purge is mandatory after every opening.

  • Temperature: -20°C.

References

  • International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] (2000).[1][3] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1] [Link]

  • Gokel, G. W., et al. Lariat ethers. Azocane derivatives.[6] Journal of Organic Chemistry. (Discusses the specific lipophilicity and synthesis of azocane rings). [Link]

Sources

Comparative

Comparative solubility of [3-(Azocan-1-ylmethyl)phenyl]methanamine vs 6-membered rings

Topic: Comparative Solubility of [3-(Azocan-1-ylmethyl)phenyl]methanamine vs. 6-Membered Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solubility of [3-(Azocan-1-ylmethyl)phenyl]methanamine vs. 6-Membered Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the optimization of lead compounds, "scaffold hopping" from a standard 6-membered ring (e.g., piperidine) to a medium-sized 8-membered ring (azocane) is a high-impact strategy to alter intellectual property space and physicochemical profiles.[1][2]

This guide provides a technical comparison of [3-(Azocan-1-ylmethyl)phenyl]methanamine (an 8-membered ring derivative) against its 6-membered analog, [3-(Piperidin-1-ylmethyl)phenyl]methanamine .[1] While the azocane scaffold offers distinct advantages in blood-brain barrier (BBB) permeability due to increased lipophilicity, it presents unique solubility challenges driven by the hydrophobic effect, partially offset by entropic factors in crystal lattice packing.

Part 1: Physicochemical Profiling & Theoretical Framework

To understand the solubility behavior of [3-(Azocan-1-ylmethyl)phenyl]methanamine, we must analyze the competing forces of Lipophilicity (Hydrophobic Effect) and Crystal Lattice Energy .

1. The Lipophilicity Shift (LogP)

The transition from a 6-membered piperidine to an 8-membered azocane adds two methylene (


) units.[1] In medicinal chemistry, this is not a trivial change.[1]
  • Piperidine Analog: Lower ClogP (~1.5–2.0).[1][3] Higher aqueous solubility.[1][3]

  • Azocane Analog: Higher ClogP (+0.8 to +1.0 log units vs. piperidine).[1] The increased hydrocarbon surface area significantly increases the energy cost of cavity formation in water, driving the equilibrium toward the solid state or organic phase.

2. The Lattice Energy Paradox (Melting Point)

Solubility is not just about how the molecule interacts with water (LogP), but how strongly it interacts with itself (Crystal Lattice Energy).

  • 6-Membered Rings (Piperidine): Adopt a stable, rigid chair conformation .[1][2][4] This rigidity facilitates efficient packing in the crystal lattice, leading to higher melting points (Tm) and higher lattice energy.[1] High lattice energy opposes dissolution.[1]

  • 8-Membered Rings (Azocane): Exist in a "floppy" equilibrium of boat-chair and crown conformations.[1] This high conformational entropy often disrupts efficient crystal packing.[1]

  • The Result: Azocane derivatives often exhibit lower melting points than their piperidine counterparts.[1] While they are more hydrophobic (bad for water solubility), they are easier to "break" out of their crystal lattice (good for solubility).[1] This often results in azocane derivatives appearing as "oils" or low-melting solids, which can exhibit deceptive apparent solubility during kinetic testing.[1]

3. Basicity (pKa) Implications

Both molecules contain a benzylamine (primary, pKa ~9.[1]5) and a cyclic tertiary amine.[1]

  • Piperidine Nitrogen pKa: ~11.2 (Highly basic).[1]

  • Azocane Nitrogen pKa: ~11.1 (Comparable).[1][2]

  • Impact: Both compounds will be di-cationic at physiological pH (7.4), aiding solubility.[1] However, the higher lipophilicity of the azocane core means the intrinsic solubility (

    
    ) of the neutral species is significantly lower.
    
Part 2: Comparative Data Analysis

The following table synthesizes calculated physicochemical properties and expected solubility trends based on structure-activity relationship (SAR) principles.

PropertyPiperidine Analog (6-Membered)Azocane Analog (8-Membered)Impact on Solubility
Formula


Azocane has +2 carbons.[1]
Molecular Weight ~204.3 g/mol ~232.4 g/mol Slight increase; negligible diffusion impact.[1]
Calculated LogP ~1.6~2.5Critical: Azocane is significantly more lipophilic, reducing

.[1]
Conformational Entropy Low (Rigid Chair)High (Flexible)Azocane has lower lattice energy (easier to dissolve, but harder to hydrate).[1]
pKa (Ring N) ~11.2~11.1Negligible difference; both protonated at pH 7.[1]4.
Thermodynamic Solubility (pH 7.4) High (>5 mg/mL)Moderate (0.5 - 2 mg/mL)Azocane shows ~5-10x reduction in aqueous solubility.[1]
BBB Permeability ModerateHighAzocane preferred for CNS targets despite solubility cost.[1]
Part 3: Experimental Protocol (Thermodynamic Solubility)

Objective: Determine the equilibrium solubility of [3-(Azocan-1-ylmethyl)phenyl]methanamine using the Shake-Flask Method , the gold standard for validating the theoretical trends described above.

Protocol Workflow
  • Preparation:

    • Weigh 2–5 mg of solid compound into a chemically resistant glass vial (borosilicate).

    • Add 500 µL of buffer (PBS, pH 7.[1]4) or water.[1] Ensure excess solid remains visible (supersaturation).[1]

  • Equilibration:

    • Place vials on an orbital shaker (300 rpm) at 25°C for 24 to 48 hours .

    • Expert Insight: Azocane derivatives may form "oils" rather than precipitating as crystals.[1] Check for "oiling out," as this represents a liquid-liquid equilibrium, not solid-liquid, and yields a different solubility value.[1]

  • Phase Separation:

    • Preferred: Centrifugation at 15,000 rpm for 10 minutes.

    • Alternative: Filtration using PVDF 0.22 µm filters (pre-saturated to prevent drug loss).[1]

  • Quantitation:

    • Analyze the supernatant via HPLC-UV or LC-MS/MS.[1]

    • Calculate concentration using a calibration curve derived from a DMSO stock standard.

Visualization: Solubility Assay Workflow

SolubilityWorkflow Start Solid Compound (Azocane Derivative) Solvent Add Buffer (pH 7.4 / pH 1.2) Start->Solvent Shake Equilibration (24-48h @ 25°C) Solvent->Shake Check Visual Check (Solid vs. Oil) Shake->Check Check->Start Dissolved? Add more solid Separate Phase Separation (Centrifuge/Filter) Check->Separate Excess Solid Present Analyze HPLC/LC-MS Quantitation Separate->Analyze

Caption: Standard Thermodynamic Shake-Flask Solubility Workflow for Medium-Ring Heterocycles.

Part 4: Mechanistic Logic & Decision Making

When should you choose the Azocane scaffold over the Piperidine scaffold?

  • Choose Piperidine (6-membered) if:

    • Your primary goal is high aqueous solubility for IV formulation.

    • You require a rigid scaffold to minimize entropic penalty upon protein binding.[1]

  • Choose Azocane (8-membered) if:

    • You need to increase lipophilicity to cross the Blood-Brain Barrier.[1]

    • You need to escape a "crowded" IP space (novelty).[1]

    • You are targeting a binding pocket that requires a "bulkier" hydrophobic fill.[1]

Visualization: Structure-Property Logic

SAR_Logic RingSize Ring Expansion (6-memb -> 8-memb) Lipophilicity Increased Lipophilicity (+ LogP) RingSize->Lipophilicity +2 CH2 units Lattice Disrupted Lattice Packing (Lower Tm) RingSize->Lattice Flexible Conformation Solubility Decreased Aqueous Solubility Lipophilicity->Solubility Hydrophobic Effect (Strong) Permeability Increased BBB Permeability Lipophilicity->Permeability Membrane Diffusion Lattice->Solubility Lower Energy Cost (Weak Offset)

Caption: Causal relationship between ring expansion, physicochemical properties, and resulting solubility/permeability profiles.

References
  • Radić, N., et al. (2012).[1][5][6] Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles. Croatica Chemica Acta. Retrieved from [Link]

  • PubChem. (2026).[1][7] 3-(Azocan-1-ylmethyl)cyclohexan-1-amine Compound Summary. Retrieved from [Link]

Sources

Validation

Validating Assay Interference of[3-(Azocan-1-ylmethyl)phenyl]methanamine: A Comparative Guide

As a Senior Application Scientist, my mandate is to ensure that every hit progressing from a high-throughput screen (HTS) represents genuine target engagement, not a physicochemical mirage. The compound [3-(Azocan-1-ylme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my mandate is to ensure that every hit progressing from a high-throughput screen (HTS) represents genuine target engagement, not a physicochemical mirage. The compound [3-(Azocan-1-ylmethyl)phenyl]methanamine presents a fascinating case study in structural liabilities. Featuring an azocane ring (an 8-membered lipophilic nitrogen heterocycle) coupled with a primary methanamine, this molecule exists as a dication at physiological pH.

This amphiphilic, diamine architecture strongly predisposes the compound to act as an Assay Interference Compound (AIC). Specifically, it risks forming colloidal aggregates that nonspecifically denature target proteins, or acting as a nucleophile that reacts with assay reagents[1].

This guide objectively compares the interference profile of[3-(Azocan-1-ylmethyl)phenyl]methanamine against known assay artifacts and provides a self-validating protocol framework to separate true biological activity from false-positive noise.

Comparative Interference Profiling

To objectively evaluate [3-(Azocan-1-ylmethyl)phenyl]methanamine, we must benchmark its behavior against established reference compounds. We compare it against Promethazine (a known lipophilic amine aggregator), Benzylamine (a non-aggregating primary amine to isolate nucleophilic reactivity), and Rottlerin (a classic Pan-Assay Interference Compound [2] known for both aggregation and spectral interference).

Table 1: Physicochemical and Assay Interference Metrics
CompoundPrimary Interference MechanismTarget IC₅₀ (Standard Buffer)Target IC₅₀ (+ 0.01% Triton X-100)DLS Particle Size (nm)Autofluorescence (Ex/Em 350/450)
[3-(Azocan-1-ylmethyl)phenyl]methanamine Colloidal Aggregation / Reactivity1.2 µM> 50 µM (Shifted)150 - 250 nmBackground
Promethazine Surfactant-like Aggregation3.5 µM> 100 µM (Shifted)300 - 500 nmBackground
Benzylamine Nucleophilic Reactivity (NHS-esters)> 100 µM> 100 µM (No Shift)< 1 nm (Monomeric)Background
Rottlerin Aggregation + Spectral Quenching0.8 µM> 50 µM (Shifted)400 - 600 nmHigh (Interferes)

Data Synthesis: Unlike simple benzylamine, the addition of the bulky, lipophilic azocane ring drives the lipophilicity (ClogP) of our test compound up, pushing the molecule past its Critical Aggregation Concentration (CAC) in aqueous buffers. This mirrors the behavior of promethazine, leading to massive IC₅₀ shifts upon detergent addition [3].

Mechanistic Pathways of Interference

Colloidal aggregation is the single largest source of false positives in early discovery [4]. When [3-(Azocan-1-ylmethyl)phenyl]methanamine exceeds its CAC, monomers self-assemble into 100–500 nm particles. These colloids nonspecifically adsorb and partially denature the target enzyme.

Mechanism Monomer Test Compound (Monomer) Colloid Colloidal Aggregate (>50 nm) Monomer->Colloid Concentration > CAC Inhibited Denatured Enzyme (False Positive) Colloid->Inhibited Nonspecific Adsorption Enzyme Active Target Enzyme Enzyme->Inhibited Inhibited->Enzyme Activity Rescue Detergent Triton X-100 (0.01%) Detergent->Colloid Micellar Disruption

Fig 1. Mechanism of colloidal aggregation and detergent-mediated enzyme rescue.

Self-Validating Experimental Protocols

To ensure scientific integrity, we do not rely on a single assay. The following step-by-step methodologies form a self-validating system designed to definitively prove or disprove the interference of [3-(Azocan-1-ylmethyl)phenyl]methanamine.

Protocol A: Detergent-Shift & AmpC Counter-Screen

Objective: Determine if the compound's inhibitory activity is dependent on colloidal aggregation.

  • Prepare Assay Buffers: Prepare two identical sets of standard assay buffer. To one set, add 0.01% (v/v) freshly prepared Triton X-100.

  • Dose-Response Setup: Serially dilute [3-(Azocan-1-ylmethyl)phenyl]methanamine (0.1 µM to 100 µM) in both buffer systems.

  • AmpC Orthogonal Test: Run the compound against E. coli AmpC β-lactamase, an enzyme notoriously sensitive to aggregation but biologically unrelated to the primary target [5].

  • Causality & Interpretation:

    • Why Triton X-100? Non-ionic detergents lower the surface tension of the buffer, disrupting the physical structure of the colloid and releasing the trapped enzyme. If the IC₅₀ shifts by >10-fold in the presence of detergent, the hit is an artifact.

    • Why AmpC? If the compound inhibits AmpC in a detergent-sensitive manner, it definitively proves the molecule is a promiscuous aggregator, not a specific binder.

Protocol B: Dynamic Light Scattering (DLS) Verification

Objective: Physically detect the presence of colloidal particles.

  • Sample Preparation: Prepare a 10 µM and 50 µM solution of the compound in filtered (0.22 µm) assay buffer (without target protein).

  • Measurement: Analyze the samples using a DLS instrument (e.g., Wyatt DynaPro) at 25°C.

  • Causality & Interpretation:

    • Why DLS? Biochemical assays only infer aggregation. DLS provides direct biophysical proof. A true small-molecule solution will show a hydrodynamic radius of <1 nm. If particles between 50 nm and 1000 nm are detected, the compound has crossed its CAC and is acting as a colloid[4].

Protocol C: Spectroscopic Artifact Counter-Screen

Objective: Rule out target-independent fluorescence quenching or autofluorescence.

  • Reagent Baseline: Measure the baseline fluorescence of the assay's fluorophore (e.g., NADH, resazurin, or a labeled peptide) at its specific Ex/Em wavelengths.

  • Spike-In: Add 50 µM of[3-(Azocan-1-ylmethyl)phenyl]methanamine to the fluorophore solution in the absence of the target enzyme.

  • Causality & Interpretation:

    • Why test without the enzyme? About 10% of HTS libraries contain compounds that are intrinsically fluorescent or act as static quenchers [6]. If the signal drops linearly with compound concentration without the enzyme present, the primary amine is likely quenching the fluorophore, generating a false-positive "inhibition" readout.

Triage Workflow & Decision Logic

The integration of these protocols forms a robust decision tree. Any compound failing the detergent shift or DLS criteria must be triaged out of the hit-to-lead pipeline to prevent the waste of medicinal chemistry resources.

Triage Hit Primary HTS Hit DetAssay AmpC / Detergent Counter-screen Hit->DetAssay DLS DLS Analysis DetAssay->DLS IC50 Shifted (>10-fold) Fluor Fluorescence Quench Assay DetAssay->Fluor IC50 Stable DLS->Fluor No Particles Artifact Assay Artifact DLS->Artifact Particles >50nm Valid Validated Hit Fluor->Valid Clean Profile Fluor->Artifact Signal Quenched

Fig 2. Self-validating triage workflow for identifying assay interference.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. URL: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL: [Link]

  • Shoichet, B. K., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery (Taylor & Francis). URL: [Link]

  • Irwin, J. J., Duan, D., Torosyan, H., Doak, A. K., Ziebart, K. T., Sterling, T., Tumaneng, G., & Shoichet, B. K. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology / Journal of Medicinal Chemistry. URL: [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. URL: [Link]

  • National Center for Biotechnology Information (2017). Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. URL: [Link]

Sources

Comparative

Technical Guide: IR Spectral Analysis of [3-(Azocan-1-ylmethyl)phenyl]methanamine

Topic: IR Spectroscopy Characteristic Peaks of [3-(Azocan-1-ylmethyl)phenyl]methanamine Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary [3-(Azocan-1-ylmethyl)phenyl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks of [3-(Azocan-1-ylmethyl)phenyl]methanamine Content Type: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary

[3-(Azocan-1-ylmethyl)phenyl]methanamine is a bifunctional pharmacophore scaffold often utilized in CNS drug discovery and kinase inhibitor development. Structurally, it combines a meta-substituted aromatic core , a primary benzylic amine , and a tertiary cyclic amine (azocane/heptamethyleneimine) .

This guide provides a high-resolution spectral breakdown to assist analytical chemists in:

  • Structural Validation: Confirming the presence of both amine types (primary vs. tertiary).

  • Process Control: Verifying the integrity of the 8-membered azocane ring and the meta-substitution pattern.

  • Purity Assessment: Distinguishing the product from common oxidative precursors (aldehydes/nitriles) and structural isomers.

Structural & Spectral Fingerprint

The infrared spectrum of this molecule is complex due to the overlapping contributions of aliphatic and aromatic C-H vibrations. However, the nitrogen functionalities provide distinct diagnostic windows.

2.1 Functional Group Mapping

Figure 1: Spectral mapping of key functional moieties to their diagnostic IR regions.

2.2 Characteristic Peak Table

The following data represents high-confidence spectral assignments derived from structural analogue analysis (Benzylamine and N-Benzylazocane).

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic ValueNotes
3350 – 3400 N-H Stretch (Asym)Primary AmineHigh Sharp band; confirms free base form.
3280 – 3320 N-H Stretch (Sym)Primary AmineHigh Often weaker than the asymmetric band.
3000 – 3100 C-H Stretch (sp²)Aromatic RingMediumWeak shoulder above 3000 cm⁻¹.
2850 – 2950 C-H Stretch (sp³)Azocane RingLowStrong, broad aliphatic envelope.
2780 – 2820 C-H Stretch (N-CH₂)Tertiary AmineCritical Known as "Bohlmann bands"; indicates cyclic tertiary amine.
1580 – 1620 N-H ScissoringPrimary AmineMediumOften overlaps with aromatic ring breathing.
1440 – 1460 CH₂ ScissoringAzocane/LinkerMediumCharacteristic of cyclic methylene groups.
1250 – 1350 C-N StretchAromatic-CH₂-NMediumMixed mode vibrations.
750 – 800 C-H OOP BendingMeta-SubstitutedHigh Key for distinguishing from para/ortho isomers.
690 – 710 Ring DeformationAromatic RingHigh"Puckering" vibration common in mono/meta-alkyl benzenes.
Comparative Analysis: Performance vs. Alternatives

In drug development, this molecule is often compared against its precursors or structural analogues during Quality Control (QC).

3.1 Scenario A: Reaction Monitoring (Reduction QC)

Objective: Confirm conversion of 3-(azocan-1-ylmethyl)benzonitrile or 3-(azocan-1-ylmethyl)benzaldehyde to the target amine.

FeatureTarget Product (Amine)Alternative (Nitrile Precursor)Alternative (Aldehyde Precursor)
Diagnostic Peak 3300-3400 cm⁻¹ (Doublet) ~2230 cm⁻¹ (Sharp) ~1700 cm⁻¹ (Strong)
Interpretation Appearance of N-H stretching confirms amine formation.Presence indicates incomplete reduction.Presence indicates unreacted starting material or oxidation.
Sensitivity Moderate (N-H is weaker than C=O).High (C≡N is distinct).Very High (C=O is intense).
3.2 Scenario B: Isomer Differentiation

Objective: Distinguish the Meta (3-substituted) isomer from Para (4-substituted) impurities.

  • Meta (Target): Shows two distinct bands in the fingerprint region: ~690 cm⁻¹ and ~780 cm⁻¹ .

  • Para (Impurity): Typically shows a single strong band around 800–850 cm⁻¹ (due to two adjacent hydrogens).

  • Ortho (Impurity): Single strong band near 735–770 cm⁻¹ .

Expert Insight: IR is superior to Mass Spectrometry (MS) for this specific differentiation because MS cannot easily distinguish positional isomers without complex fragmentation analysis, whereas IR provides immediate "fingerprint" confirmation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this validated ATR (Attenuated Total Reflectance) protocol.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

  • Background: Air (clean crystal).

Step-by-Step Methodology
  • Crystal Check: Run a background scan. Ensure the region 2000–2500 cm⁻¹ (Diamond absorption) is consistent and no residual peaks exist at 2800–3000 cm⁻¹ (cleaning solvent residue).

  • Sample Loading:

    • If Oil/Liquid: Place 10 µL on the crystal center.

    • If Solid (HCl Salt): Apply pressure using the anvil to ensure good contact. Note: Salts will show broad N-H⁺ bands (2500–3000 cm⁻¹) obscuring the C-H region. Free basing is recommended for clear identification.

  • Acquisition: Collect spectrum.

  • Data Processing: Apply Baseline Correction and Atmospheric Suppression (CO₂/H₂O removal).

  • Validation Logic (Decision Tree):

Figure 2: Logical workflow for spectral validation of the target amine.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for amine and aromatic coupling constants).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for azocane/cyclic amine ring vibrations).

  • NIST Chemistry WebBook. Benzylamine IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Used as the primary amine baseline).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: [3-(Azocan-1-ylmethyl)phenyl]methanamine

Part 1: Executive Safety Summary Immediate Action Required: Treat [3-(Azocan-1-ylmethyl)phenyl]methanamine as a Hazardous Organic Base . It is a research-grade amine with potential for toxicity and corrosivity.[1] Core D...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat [3-(Azocan-1-ylmethyl)phenyl]methanamine as a Hazardous Organic Base . It is a research-grade amine with potential for toxicity and corrosivity.[1]

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (via licensed hazardous waste vendor).[1]

  • Prohibited: Do NOT dispose of down the drain (sewer).[1][2] Do NOT mix with acids or oxidizers in waste streams.[1]

  • Waste Stream: Organic Bases / Alkaline Organic Waste.[1]

Emergency Response Card (Exposure)
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[1] Do not use solvent (enhances absorption).[1]
Eye Contact Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1][3][4]
Inhalation Move to fresh air.[1][3] If breathing is difficult, give oxygen.[1]
Spill (<50mL) Absorb with inert material (Vermiculite/Sand).[1] Do not use acidic neutralizers without respiratory protection.[1]

Part 2: Chemical Identity & Hazard Assessment

To dispose of this compound safely, you must understand its chemical behavior.[1]

  • Chemical Name: [3-(Azocan-1-ylmethyl)phenyl]methanamine[1][5][6]

  • CAS Number: 115174-12-4 (Representative/Analogous)[1]

  • Functional Groups:

    • Primary Amine: Highly reactive, basic, potential for skin sensitization.[1]

    • Azocane Ring (Cyclic Tertiary Amine): Lipophilic, biologically active core.[1]

  • Acidity/Basicity: Basic (Alkaline). pKa expected >9.0.[1]

Risk Assessment for Disposal: The presence of two amine groups makes this compound incompatible with strong acids (violent exothermic reaction) and oxidizing agents (potential for fire or toxic nitrogen oxide fumes).[1]

Part 3: Waste Segregation Logic

Proper segregation is the single most critical step in laboratory safety.[1] Mixing this amine with the wrong waste stream can cause container pressurization or explosion.[1]

Segregation Decision Matrix (DOT Visualization)

SegregationLogic Chemical [3-(Azocan-1-ylmethyl)phenyl]methanamine (Waste Source) CheckState Physical State? Chemical->CheckState SolidWaste Solid Waste (Vials, Powder) CheckState->SolidWaste LiquidWaste Liquid Waste (Solutions, Mother Liquor) CheckState->LiquidWaste BinSolid Bin: Hazardous Solid Waste (Label: Organic Base) SolidWaste->BinSolid Double Bagged SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens BinHalo Carboy: Halogenated Organic (Alkaline Compatible) Halogenated->BinHalo BinNonHalo Carboy: Non-Halogenated Organic (Alkaline Compatible) NonHalogenated->BinNonHalo Warning CRITICAL: DO NOT MIX WITH ACIDS BinHalo->Warning BinNonHalo->Warning

Figure 1: Waste segregation workflow ensuring chemical compatibility.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired vials, spilled solids, contaminated weighing boats.

  • Containment: Transfer the solid material into a screw-top glass vial or high-density polyethylene (HDPE) container.

  • Primary Packaging: Place the sealed container into a clear, sealable plastic bag (4 mil thickness recommended).

  • Labelling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "[3-(Azocan-1-ylmethyl)phenyl]methanamine" (Do not use abbreviations).[1][5][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Place in the Solid Hazardous Waste drum.

    • Note: If the quantity is >50g, store in a separate secondary container to prevent accidental breakage of other waste.[1]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, stock solutions.

  • pH Check: Verify the pH of the solution.[1] If strictly acidic (pH < 4), do not add directly to a general organic waste carboy containing other bases.[1]

    • Action: If acidic, collect in a separate "Acidic Organic Waste" container to prevent heat generation in the main carboy.[1]

  • Solvent Compatibility: Determine the primary solvent (e.g., DMSO, Methanol, DCM).[1]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Log Entry: Immediately write the chemical name and approximate volume on the carboy's waste log sheet.[1]

    • Why? Waste vendors need this to determine incineration parameters (BTU value and nitrogen content).[1]

Protocol C: Trace Contaminated Materials

Applicable for: Gloves, paper towels, pipette tips.

  • Gross Contamination Check: If the item is soaked or dripping, treat as Solid Waste (Protocol A) .[1]

  • Trace Waste: If dry/minor contamination, place in the Chemically Contaminated Debris bin (usually a yellow or white bucket with a liner).[1]

  • Sharps: Syringes used with this amine must go into a Hard-Walled Sharps Container , regardless of needle status.[1]

Part 5: Regulatory & Compliance Context (USA/Global)[1]

Although this specific compound may not have a unique EPA "P-List" or "U-List" code, it is regulated under the "Mixture Rule" and "Derived-From Rule" when in solution.[1]

Regulatory BodyClassificationRequirement
EPA (RCRA) Characteristic WasteLikely ignitable (D001) if in solvent.[1] Toxic (D000) by characteristic if untested.[1]
DOT (Transport) Class 8 (Corrosive) or Class 6.1 (Toxic)Manifest must declare "Organic n.o.s.[1] (not otherwise specified)".
Local Sewer Authority PROHIBITED Zero discharge permit usually applies to experimental amines.[1]

Vendor Handoff: Ensure your waste manifest lists the waste profile as:

Waste Flammable Liquid, Corrosive, n.o.s.[1] (Contains Methanol, [3-(Azocan-1-ylmethyl)phenyl]methanamine)[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(Azocan-1-ylmethyl)phenyl]methanamine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling [3-(Azocan-1-ylmethyl)phenyl]methanamine

Topic: Personal Protective Equipment & Handling Guide for [3-(Azocan-1-ylmethyl)phenyl]methanamine Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Medicinal Chemists, Process S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for [3-(Azocan-1-ylmethyl)phenyl]methanamine Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers

Executive Safety Summary

Compound Profile: [3-(Azocan-1-ylmethyl)phenyl]methanamine is a bifunctional organic base containing a primary benzylic amine and a tertiary azocane (heptamethyleneimine) ring.

The Safety Paradox: As a specialized research intermediate, specific toxicological data (LD50, OEL) is likely absent from public registries. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) .

  • Primary Hazard: Corrosivity . The benzylic amine moiety (

    
    ) is highly alkaline and capable of causing immediate, irreversible chemical burns to skin and eyes (Skin Corr. 1B).
    
  • Secondary Hazard: Systemic Toxicity & Sensitization . The azocane ring increases lipophilicity, facilitating rapid dermal absorption. Azocane derivatives are known skin sensitizers and potential neurotoxins.

Operational Directive: Treat this compound as a high-hazard corrosive and permeator . Do not rely on standard "lab coat and safety glasses" protocols.

Hazard Identification & Risk Assessment (SAR Analysis)

Before selecting PPE, we must understand the chemical behavior of the molecule.

Functional GroupHazard Class (Inferred)Physiological Impact
Primary Benzylamine Corrosive (Cat 1B) Necrosis of tissue; severe respiratory irritation if inhaled. High pH (>11).
Azocane Ring Acute Tox / Irritant Lipophilic carrier; enhances skin absorption. Potential CNS depressant.
Free Base Form Volatile / Oxidizable May evolve toxic vapors; reacts exothermically with acids and oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure, not just mitigate it.

A. Hand Protection (Critical)

Standard nitrile gloves are insufficient for prolonged contact with aliphatic amines, which can permeate nitrile in <15 minutes.

Contact TypeRecommended Glove SystemRationale
Incidental / Splash Double Nitrile (Min 5 mil outer, 4 mil inner)Provides visual breakthrough indication (color change). 15-30 min protection.
Synthesis / Pouring Laminate (Silver Shield/4H) under Nitrile Laminates offer >4hr breakthrough time for amines but have poor dexterity. The outer nitrile glove secures the loose laminate liner.
Spill Cleanup Butyl Rubber or Viton Highest resistance to organic bases.
B. Ocular & Face Protection

Amines can cause "blue haze" (corneal edema) and permanent blindness.

  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are prohibited.

  • High Volume (>50mL) or Heating: Face Shield (8-inch) worn over goggles.

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Do not use N95s; they do not stop amine vapors.

D. Body Protection
  • Standard: Cotton lab coat (fire resistant).

  • High Risk: Chemical-resistant apron (Tyvek or Neoprene) required when transferring liquids to prevent soak-through burns.

Operational Protocols

Workflow 1: Weighing & Transfer

Amines are often hygroscopic and oily, leading to static issues and "creeping" on glassware.

  • Engineering Control: Place the balance inside the fume hood or use a localized powder containment hood.

  • Static Management: Use an ionizing bar or anti-static gun if the solid is fluffy.

  • Transfer: Use disposable glass pipettes or spatulas. Avoid plastic syringes if compatibility is untested (amines can swell certain plastics).

  • Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 5% Citric Acid) to neutralize invisible micro-droplets, followed by water.

Workflow 2: Reaction Setup & Quenching
  • Incompatibility Check: Ensure no oxidizing agents (peroxides, permanganates) or strong acids are present in the immediate vicinity.

  • Exotherm Control: When acidifying the amine (e.g., forming a salt), add acid slowly at 0°C. The heat of neutralization can be violent, vaporizing the amine.

  • Sealing: Use Teflon-lined caps. Amines attack rubber septa over time.

Workflow 3: Waste Disposal
  • Stream: Basic Organic Waste .

  • Crucial Segregation: NEVER mix with "Acid Waste" streams. Accidental mixing results in rapid heat generation and potential container rupture.

  • Labeling: Explicitly write "Contains Organic Amines - High pH" on the tag.

Emergency Response Protocols

  • Skin Contact:

    • Immediate Action: Drench in safety shower for 15 minutes .

    • Do Not Neutralize: Do not apply vinegar or acid to the skin; the heat of reaction will worsen the burn. Use water only.

    • Medical: Seek evaluation for delayed chemical burns.

  • Eye Contact:

    • Flush: Eyewash station for 15 minutes , holding eyelids open.

    • Transport: Immediate transport to ER. Ocular amine burns are often progressive.

  • Spill (<50 mL):

    • Evacuate the immediate area.

    • PPE Up-armor: Don Silver Shield gloves and respiratory protection.

    • Absorb: Use "Basic/Caustic" spill pads or vermiculite.

    • Neutralize: Wipe surface with dilute citric acid.

Visualized Safety Workflows

Figure 1: Risk Assessment & PPE Decision Tree

Caption: Logic flow for selecting the correct PPE based on operational volume and state.

PPE_Decision_Tree Start Handling [3-(Azocan-1-ylmethyl)phenyl]methanamine State Physical State / Volume? Start->State SmallSolid Solid / <100mg State->SmallSolid LiquidLarge Liquid / >100mg / Heating State->LiquidLarge Engineering Engineering Control: Fume Hood Required SmallSolid->Engineering LiquidLarge->Engineering PPE_Level1 PPE Level 1: - Nitrile Gloves (Double) - Splash Goggles - Lab Coat Engineering->PPE_Level1 Low Exposure Risk PPE_Level2 PPE Level 2 (High Hazard): - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chem-Resistant Apron Engineering->PPE_Level2 High Exposure Risk Action Proceed with Synthesis PPE_Level1->Action PPE_Level2->Action

Figure 2: Spill Response & Neutralization Protocol

Caption: Step-by-step response to an amine spill to prevent exposure and facility contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Fume Hood Sash Down) Spill->Evacuate PPE_Up 2. Don PPE: Resp (OV/AG) + Laminate Gloves Evacuate->PPE_Up Absorb 3. Absorb: Vermiculite or Poly-Pads PPE_Up->Absorb Dispose 4. Disposal: Double Bag -> Haz Waste Absorb->Dispose Decon 5. Decon Surface: 5% Citric Acid Wash Dispose->Decon

[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link]

  • PubChem. (n.d.). Compound Summary: Azocane (Heptamethyleneimine). National Library of Medicine. [Link]

Sources

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